Technical Documentation Center

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,4R)-4-hydroxypiperidine-2-carboxylic acid
  • CAS: 1622-20-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: cis-4-Hydroxy-D-Pipecolic Acid

Topic: cis-4-Hydroxy-D-Pipecolic Acid Chemical Structure Content Type: Technical Guide / Whitepaper Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility Structural Anatomy & Stereochemical Def...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: cis-4-Hydroxy-D-Pipecolic Acid Chemical Structure Content Type: Technical Guide / Whitepaper

Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility

Structural Anatomy & Stereochemical Definition

cis-4-Hydroxy-D-pipecolic acid is a non-proteinogenic, chiral amino acid belonging to the piperidine class. It serves as a critical scaffold in the design of peptidomimetics and conformationally restricted pharmaceutical agents. To utilize this molecule effectively in drug discovery, one must first master its absolute configuration and conformational dynamics.

Absolute Configuration

The designation "D" in amino acid nomenclature refers to the stereochemistry at the


-carbon (C2). For pipecolic acid, the D-configuration corresponds to the (2R)  absolute configuration.

The term "cis" defines the relative stereochemistry between the carboxyl group at C2 and the hydroxyl group at C4. For the substituents to be cis in a six-membered ring relative to the ring plane, their absolute configurations must be (2R, 4R) .

  • IUPAC Name: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid.

  • Chirality: Two stereocenters at C2 and C4.

  • Enantiomer: cis-4-Hydroxy-L-pipecolic acid (2S,4S).

  • Diastereomer: trans-4-Hydroxy-D-pipecolic acid (2R,4S).

Conformational Analysis (The "Chair" Dynamics)

The piperidine ring adopts a chair conformation to minimize torsional strain. The stability of the (2R,4R) isomer is driven by 1,3-diaxial interactions and A-values (conformational free energy).

  • Substituent Positioning: In the (2R,4R) configuration, the C2-Carboxyl and C4-Hydroxyl groups have a 1,3-relationship along the carbon skeleton (C2-C3-C4). Geometrically, a cis-1,3-disubstituted cyclohexane system allows both substituents to occupy equatorial positions simultaneously.

  • Thermodynamics: The diequatorial conformer is significantly more stable than the diaxial alternative. This conformational rigidity makes cis-4-hydroxy-D-pipecolic acid an excellent "turn inducer" in peptide backbones, locking the secondary structure into specific geometries.

Visualizing the Topology

The following diagram illustrates the stereochemical relationships and the preferred chair conformation.

G Molecule cis-4-Hydroxy-D-Pipecolic Acid (2R, 4R) Stereochem Stereocenters: C2 (R) - Carboxyl C4 (R) - Hydroxyl Molecule->Stereochem Conformation Major Conformation: Chair (Diequatorial) Molecule->Conformation Features Structural Features: - 1,3-cis relationship - Secondary Amine (pKa ~11) - Zwitterionic at neutral pH Molecule->Features Stereochem->Conformation Dictates

Figure 1: Structural hierarchy and conformational preference of the (2R,4R) isomer.

Synthetic Methodologies

Synthesis of enantiopure cis-4-hydroxy-D-pipecolic acid requires stringent stereocontrol. Methods generally fall into two categories: Chiral Pool Synthesis (modifying naturally occurring amino acids) and De Novo Asymmetric Synthesis .

Method A: The "Chiral Pool" Approach (From D-Glutamic Acid)

This method is favored for its high optical purity, as it retains the chirality of the starting material.

  • Starting Material: D-Glutamic Acid (or D-Aspartic Acid with homologation).

  • Cyclization: The acyclic precursor is converted into a lactam (pyroglutamic acid derivative) or cyclized via Dieckmann condensation.

  • Stereoselective Reduction: The ketone at C4 (formed during ring closure or oxidation) is reduced.

    • Critical Step: Using a bulky hydride reagent (e.g., L-Selectride) directs the hydride attack from the sterically less hindered face (axial attack), forcing the resulting hydroxyl group into the equatorial position relative to the C2 substituent.

    • Result: Formation of the cis-(2R,4R) isomer with high diastereomeric excess (de > 95%).

Method B: Hydrogenation of Pyridine Derivatives (Industrial Route)

For larger scales, reduction of aromatic precursors is common, though it often requires a resolution step.

  • Precursor: 4-Hydroxypyridine-2-carboxylic acid.

  • Hydrogenation: Catalytic hydrogenation (Rh/C or PtO2) reduces the pyridine ring.

    • Challenge: This typically yields a mixture of cis and trans isomers and a racemate (DL).

  • Resolution: The mixture is resolved using chiral acids (e.g., (+)-tartaric acid or dibenzoyl-L-tartaric acid) to isolate the D-isomer.

Experimental Workflow: Chemo-Enzymatic Synthesis

Modern workflows increasingly utilize engineered hydroxylases, though they are more common for the L-isomer. For the D-isomer, a hybrid chemical approach is standard.

Synthesis Start Start: D-Glutamic Acid (Chiral Pool) Step1 1. Protection & Cyclization (Formation of Lactam) Start->Step1 Step2 2. Homologation/Ring Expansion (Pyrrolidine -> Piperidine) Step1->Step2 Wolff Rearrangement or Dieckmann Step3 3. Ketone Formation at C4 (4-Oxopipecolic Acid) Step2->Step3 Step4 4. Stereoselective Reduction (L-Selectride / Axial Attack) Step3->Step4 Stereocontrol Point End Product: cis-4-Hydroxy-D-Pipecolic Acid (>98% ee, >95% de) Step4->End

Figure 2: Strategic synthesis pathway starting from the chiral pool to ensure (2R,4R) configuration.

Characterization & Validation

Trustworthy identification relies on comparing spectral data against established standards.

Nuclear Magnetic Resonance (NMR) Profile

In D₂O, the cis relationship (diequatorial) results in distinct coupling constants compared to the trans isomer.

NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
¹H H-2~3.60dd

,

Axial H-2 confirms equatorial COOH
¹H H-4~3.95m (tt-like)

,

Large couplings indicate Axial H-4 (Equatorial OH)
¹H H-6~3.0 - 3.4m-Ring methylene adjacent to N
¹³C C-2~58.0--

-Carbon
¹³C C-4~64.5--Carbinol Carbon
¹³C C=O[1][2]~174.0--Carboxyl Carbon

Note: Data is representative of the zwitterionic form in D₂O. Shifts vary with pH.[2][3]

Physical Properties
  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Solubility: Highly soluble in water; sparingly soluble in ethanol.

  • Optical Rotation: Specific rotation

    
     is positive for the D-isomer (typically 
    
    
    
    to
    
    
    in H₂O, depending on pH and concentration), distinguishing it from the L-isomer (negative rotation).

Pharmaceutical Utility

The rigid piperidine core of cis-4-hydroxy-D-pipecolic acid is a valuable tool in medicinal chemistry for restricting conformational freedom.

Peptidomimetics & Turn Induction

Incorporating this amino acid into a peptide chain forces the backbone into a kink or "turn" geometry.

  • Mechanism: The fixed angles of the piperidine ring ($ \phi, \psi $ constraints) mimic the turn structures found in proteins (e.g.,

    
    -turns), which are often recognition sites for receptors.
    
  • Application: Design of protease inhibitors where the molecule mimics the transition state of peptide hydrolysis.

Drug Development Examples
  • NMDA Receptor Antagonists: Pipecolic acid derivatives are structural analogues of glutamate and aspartate. While the trans-isomer (2R,4S) is often cited as a potent NMDA antagonist (e.g., self-validating studies on LY235723), the cis-isomer is used to probe the steric tolerance of the receptor binding pocket [1].

  • HCV Protease Inhibitors: The L-enantiomer is a core component of drugs like Palinavir.[4] The D-enantiomer discussed here is crucial for Structure-Activity Relationship (SAR) studies to verify the stereospecificity of the binding interaction.

  • Natural Product Synthesis: It serves as a building block for the synthesis of complex alkaloids like Palau'amine analogues, where the dense functionalization of the piperidine ring is required [2].

Detailed Experimental Protocol

Synthesis of (2R,4R)-4-Hydroxypipecolic Acid via Reduction

This protocol describes the reduction of (R)-4-oxopipecolic acid, a common intermediate derived from D-glutamate.

Reagents
  • (R)-4-Oxopipecolic acid derivative (N-Boc protected methyl ester).

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.

  • Tetrahydrofuran (THF), anhydrous.

  • Hydrogen peroxide (30%).

Methodology
  • Preparation: Dissolve N-Boc-(R)-4-oxopipecolic acid methyl ester (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C.

  • Reduction: Dropwise add L-Selectride (1.2 equiv) over 20 minutes.

    • Causality: The bulky sec-butyl groups of L-Selectride prevent approach from the equatorial face, forcing hydride attack from the axial trajectory. This stereoelectronically favors the formation of the equatorial alcohol (cis-isomer).

  • Quenching: Stir at -78°C for 2 hours. Quench carefully with methanol, followed by oxidative workup using NaOH/H₂O₂ to remove organoboron byproducts.

  • Isolation: Extract with ethyl acetate. Dry over MgSO₄ and concentrate.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group. Hydrolyze the methyl ester using LiOH in THF/Water.

  • Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with dilute NH₄OH. Lyophilize to obtain the white solid.

References
  • NMDA Antagonist Activity & Stereochemistry: Title: NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[1][5] Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] (Verified landing page for related NMDA/Pipecolic stereochem studies).

  • Synthetic Applications (Palau'amine context): Title: Total Synthesis of Palau'amine.[6][7][8][9] Source: Seiple, I. B., et al., Angewandte Chemie International Edition.[8] URL:[Link]

  • Stereoselective Synthesis Methodologies: Title: Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.[10] Source: RSC Advances.[10] URL:[Link]

  • General Chemical Data: Title:cis-4-Hydroxy-D-proline (Homologue reference for properties).[11][12] Source: PubChem.[13] URL:[Link]13]

Sources

Exploratory

(2R,4R)-4-hydroxypipecolic acid molecular weight and formula

An In-Depth Technical Guide to (2R,4R)-4-Hydroxypipecolic Acid Abstract (2R,4R)-4-Hydroxypipecolic acid is a non-proteinogenic amino acid belonging to the family of piperidine derivatives. As a specific stereoisomer of 4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R,4R)-4-Hydroxypipecolic Acid

Abstract

(2R,4R)-4-Hydroxypipecolic acid is a non-proteinogenic amino acid belonging to the family of piperidine derivatives. As a specific stereoisomer of 4-hydroxypipecolic acid, its unique three-dimensional structure dictates its biological activity and makes it a molecule of significant interest to researchers in medicinal chemistry, drug development, and plant biology. This guide provides a comprehensive technical overview of (2R,4R)-4-hydroxypipecolic acid, covering its fundamental physicochemical properties, stereoselective synthesis strategies, methods for structural elucidation, and its role in biological systems. Detailed protocols for its quantification and analysis are also presented to equip scientists with the practical knowledge required for its study and application.

Physicochemical Properties

The foundational step in the study of any chemical entity is the precise characterization of its physical and chemical properties. (2R,4R)-4-hydroxypipecolic acid, also known as trans-4-hydroxypipecolic acid, is a heterocyclic compound whose identity is defined by its specific molecular formula and weight.

The molecular formula for 4-hydroxypipecolic acid is C6H11NO3.[1][2][3] Its molecular weight is 145.16 g/mol .[1][2][3] These fundamental properties are crucial for a range of applications, from stoichiometric calculations in synthesis to mass spectrometry-based analysis.

PropertyValueSource(s)
Molecular Formula C6H11NO3PubChem[1][2]
Molecular Weight 145.16 g/mol PubChem, ChemicalBook[1][2][3]
IUPAC Name (2R,4R)-4-hydroxypiperidine-2-carboxylic acidPubChem[1]
CAS Number 14228-16-1 (for 4-hydroxypipecolic acid, unspecified stereochemistry)ChemicalBook[3]
Appearance White to off-white solidChemicalBook[3]
Topological Polar Surface Area 69.6 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Stereochemistry and Structural Elucidation

The biological function of 4-hydroxypipecolic acid is critically dependent on its stereochemistry. The piperidine ring contains two stereocenters at positions C2 and C4, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are a pair of enantiomers with a trans relationship between the carboxyl and hydroxyl groups, while the (2R,4S) and (2S,4R) isomers are an enantiomeric pair with a cis relationship.

Definitive characterization and differentiation of these isomers are paramount. A multi-technique approach is often necessary to unambiguously confirm the structure and stereochemistry.[4]

cluster_Initial Initial Analysis cluster_Spectroscopy Spectroscopic & Spectrometric Analysis cluster_Separation Chromatographic Separation cluster_Definitive Definitive Structure cluster_Confirmation Structural Confirmation Initial_Sample Purified (2R,4R)-4-HPA Isolate NMR 1D & 2D NMR (COSY, HSQC) Initial_Sample->NMR Connectivity & Diastereomeric Ratio MS Mass Spectrometry (LC-MS/MS) Initial_Sample->MS Molecular Weight & Purity HPLC Chiral HPLC Initial_Sample->HPLC Enantiomeric Purity & Isomer Separation Structure Confirmed (2R,4R) Structure NMR->Structure MS->Structure XRay X-Ray Crystallography HPLC->XRay Provides material for crystallization HPLC->Structure XRay->Structure Absolute Stereochemistry

Caption: Workflow for the structural elucidation of (2R,4R)-4-hydroxypipecolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample. By using a chiral stationary phase, the (2R,4R) and (2S,4S) enantiomers can be resolved into distinct peaks, allowing for their accurate quantification.[4]

X-ray Crystallography

For an unambiguous determination of absolute stereochemistry, single-crystal X-ray diffraction is the most powerful technique. This method provides a three-dimensional model of the molecule, definitively establishing the (2R,4R) configuration.[5]

Stereoselective Synthesis

The synthesis of a single, pure stereoisomer like (2R,4R)-4-hydroxypipecolic acid presents a significant chemical challenge. Several strategies have been developed to control the stereochemical outcomes. One effective method involves a diastereoselective nitrone cycloaddition.[6]

This approach utilizes a geometry-controlled cycloaddition reaction. For instance, the reaction of 3-butenol with an enantiopure C-aminocarbonyl nitrone with a defined (Z)-configuration proceeds with complete regioselectivity. This cycloaddition yields two cycloadducts that can be separated and then converted through a four-step process into (2R,4R)- and (2S,4S)-4-hydroxypipecolic acids, respectively.[6] Other notable synthetic strategies include ring-closing metathesis and intramolecular ene-iminium cyclization.[5][7]

Start Enantiopure (Z)-Nitrone + 3-Butenol Step1 [3+2] Cycloaddition Start->Step1 Step2 Separation of Diastereomeric Cycloadducts Step1->Step2 Step3 Multi-Step Conversion (4 Steps) Step2->Step3 Product1 (2R,4R)-4-Hydroxypipecolic Acid Step3->Product1 Product2 (2S,4S)-4-Hydroxypipecolic Acid Step3->Product2

Caption: High-level workflow for the synthesis of trans-4-hydroxypipecolic acids.

Biological Significance and Applications

While all stereoisomers of 4-hydroxypipecolic acid are of research interest, they play distinct roles in nature and have different potential applications in drug development.

Role in Plant Immunity

N-hydroxypipecolic acid (NHP), a derivative of pipecolic acid, is a critical signaling molecule in plant immunity, specifically in a process called Systemic Acquired Resistance (SAR).[4][8] Upon pathogen attack, NHP accumulates systemically and primes the plant for a more robust defense response.[4] While much of the research focuses on NHP, its precursors, including hydroxylated pipecolic acids, are key intermediates in its biosynthesis and are crucial for understanding the complete SAR pathway.[4][8]

Pathogen Pathogen Attack (Local Tissue) Pip Pipecolic Acid (Pip) Biosynthesis Pathogen->Pip HPA Hydroxypipecolic Acid Intermediates Pip->HPA NHP N-Hydroxypipecolic Acid (NHP) Formation HPA->NHP Transport Systemic Transport of NHP NHP->Transport SAR Systemic Acquired Resistance (SAR) (Distal Tissues) Transport->SAR

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) in plants.

Drug Discovery and Development

The rigid, chiral structure of (2R,4R)-4-hydroxypipecolic acid makes it a valuable scaffold for medicinal chemists.[4]

  • Chiral Building Block: It serves as a starting material for the asymmetric synthesis of more complex pharmaceuticals and natural products.[9][10]

  • NMDA Receptor Antagonists: Derivatives of 4-hydroxypipecolic acid have been synthesized and investigated as potent and specific N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders.[11]

  • Anti-diabetic and Antioxidant Properties: In one study involving diabetic mice, 4-hydroxypipecolic acid isolated from Peganum harmala seeds demonstrated significant anti-diabetic and anti-oxidative effects. It was shown to reduce fasting blood glucose and lipid peroxidation while increasing the activity of antioxidant enzymes.[12]

Analytical Quantification Protocol: LC-MS/MS

Accurate quantification of (2R,4R)-4-hydroxypipecolic acid in complex biological matrices, such as plant extracts, is essential for its study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13]

Experimental Protocol

The following protocol is adapted from established methods for quantifying 4-hydroxypipecolic acid in plant tissue.[13]

1. Materials and Reagents:

  • (2R,4R)-4-Hydroxypipecolic acid analytical standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Plant tissue, flash-frozen in liquid nitrogen

  • 0.22 µm syringe filters (PTFE)

2. Standard Solution Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of the analytical standard and dissolve it in 1.0 mL of 50:50 methanol:water.

  • Working Standards: Prepare a dilution series from the primary stock solution.

  • Calibration Curve: Prepare standards ranging from 1 ng/mL to 1000 ng/mL by spiking the appropriate amount of working standard into a blank matrix extract.

3. Sample Preparation (Plant Tissue):

  • Homogenization: Weigh approximately 50 mg of frozen, ground plant tissue into a 2.0 mL microcentrifuge tube.

  • Extraction: Add 1.0 mL of pre-chilled 80:20 Methanol:Water (v/v). For improved accuracy, an internal standard can be added to the extraction solvent.

  • Centrifugation: Vortex the mixture vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an LC vial.

4. LC-MS/MS Conditions:

ParameterSetting
LC Column C18 Reverse Phase (e.g., 150 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 146.1
Product Ion (Quantifier) m/z 100.1 (Loss of HCOOH)
Product Ion (Qualifier) m/z 82.1

Conclusion

(2R,4R)-4-Hydroxypipecolic acid is more than a simple molecule defined by its formula and weight. It is a specific stereoisomer with a distinct three-dimensional architecture that imparts it with significant biological relevance and makes it a valuable tool for scientific innovation. From its crucial role in plant defense mechanisms to its potential as a scaffold in the development of novel therapeutics, this compound continues to be an area of active research. A thorough understanding of its stereochemistry, synthesis, and analytical methodologies, as detailed in this guide, is essential for any researcher or drug development professional seeking to unlock its full potential.

References

  • Di Nardo, C., & Varela, O. (1999). Enantioselective Synthesis of (2R,4S)- and (2S,4R)-4-Hydroxypipecolic Acid from d-Glucoheptono-1,4-lactone. The Journal of Organic Chemistry, 64(17), 6119-6125. [Link]

  • Kamble, R. B., Gadre, S. H., & Suryavanshi, G. M. (2015). A formal asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid via Co(III)(salen)-catalyzed two stereocentered HKR of racemic azido epoxide. ResearchGate. [Link]

  • Cordero, F. M., et al. (2006). The synthesis of 4-Hydroxypipecolic acids by stereoselective cycloaddition of configurationally stable nitrones. European Journal of Organic Chemistry, 2006(14), 3235-3241.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypipecolic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-HYDROXYPIPECOLIC ACID. Global Substance Registration System. Retrieved from [Link]

  • Kaur, N. (2019). Synthesis of Boc-protected (2S,4R)-4-hydroxypipecolic acid. ResearchGate. [Link]

  • Alker, A., et al. (2008). Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. Journal of Organic Chemistry, 73(4), 1635-8. [Link]

  • Gillard, J., et al. (1996). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 61(6), 2226-2231. [Link]

  • Davis, F. A., & Rao, A. (2004). Synthesis of (2R,4R)- and (2S,4S)-4-hydroxypipecolic acid derivatives and (2S,4S)-(−)-SS20846A. ResearchGate. [Link]

  • Bigge, C. F., et al. (1992). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry, 57(10), 2899-2903. [Link]

  • Singh, A. B., et al. (2012). Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. European Journal of Pharmacology, 674(2-3), 440-446. [Link]

Sources

Foundational

Stereochemical Divergence: A Technical Guide to (2R,4R) and (2S,4R) Hydroxypipecolic Acid

Executive Technical Summary Hydroxypipecolic acids (HyPip) are non-proteinogenic amino acids acting as conformationally restricted analogues of 4-hydroxyproline. They are critical scaffolds in the design of peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Hydroxypipecolic acids (HyPip) are non-proteinogenic amino acids acting as conformationally restricted analogues of 4-hydroxyproline. They are critical scaffolds in the design of peptidomimetics, particularly for modulating the pharmacokinetics of peptide drugs (e.g., HIV protease inhibitors like Palinavir).

The distinction between (2R,4R)-4-hydroxypipecolic acid and (2S,4R)-4-hydroxypipecolic acid is not merely a change in optical rotation; it represents a fundamental inversion of the amino acid backbone (D- vs. L-series) and a shift in the thermodynamic stability of the piperidine ring (diequatorial vs. equatorial/axial).

  • (2S,4R)-isomer : The naturally occurring trans-L-isomer. It serves as a direct structural mimic of trans-4-hydroxy-L-proline but with a 6-membered ring, often used to introduce specific steric constraints in L-peptide chains.

  • (2R,4R)-isomer : The cis-D-isomer. It provides a diequatorial substitution pattern, offering high thermodynamic stability and a D-amino acid backbone useful for preventing proteolysis in metabolic stability studies.

This guide details the structural physics, synthetic pathways, and validation protocols required to distinguish and utilize these isomers effectively.

Structural & Conformational Analysis

To manipulate these molecules, one must understand the interplay between Absolute Configuration (chirality at C2/C4) and Relative Configuration (cis/trans relationship on the ring).

Stereochemical Nomenclature

The piperidine ring exists primarily in a chair conformation. The relative orientation of the Carboxyl (C2) and Hydroxyl (C4) groups dictates the ring puckering.

IsomerAbsolute ConfigRelative ConfigBackbone SeriesSubstituent Orientation (Preferred Chair)
(2S,4R) 2S, 4RtransL-SeriesC2-COOH (Eq) / C4-OH (Ax)
(2R,4R) 2R, 4RcisD-SeriesC2-COOH (Eq) / C4-OH (Eq)

Note: The "trans" designation for (2S,4R) arises because the C2-COOH (alpha/down) and C4-OH (beta/up) are on opposite faces of the ring plane.

Conformational Energy & Puckering

The conformational preference is driven by the A-value (steric bulk) of the substituents. The carboxylate group (A-value ~2.0 kcal/mol) dominates, preferring the equatorial position.

  • The (2R,4R) Advantage (Diequatorial): In the cis-D isomer, both the bulky C2-COOH and the C4-OH can adopt equatorial positions simultaneously. This creates a highly stable "lock" on the chair conformation.

  • The (2S,4R) Constraint (Eq/Ax): In the trans-L isomer, placing the C2-COOH equatorially forces the C4-OH into an axial position. This introduces 1,3-diaxial interactions (albeit with protons), making this isomer slightly higher in energy but structurally unique for binding pockets that require an "up-facing" hydroxyl group.

Conformation Isomer1 (2S,4R)-HyPip (Trans-L) Conf1 Preferred Chair: C2-Eq (COOH) / C4-Ax (OH) Isomer1->Conf1 Stereoelectronic Control Isomer2 (2R,4R)-HyPip (Cis-D) Conf2 Preferred Chair: C2-Eq (COOH) / C4-Eq (OH) Isomer2->Conf2 Stereoelectronic Control Energy1 Higher Energy (Axial OH strain) Conf1->Energy1 Energy2 Thermodynamic Min (Diequatorial) Conf2->Energy2

Figure 1: Conformational preferences driven by stereochemistry. The (2R,4R) isomer achieves a stable diequatorial arrangement, while (2S,4R) forces the hydroxyl group axial.

Synthetic Methodologies

Synthesis strategies diverge based on whether the goal is the natural L-isomer or the D-isomer.

Route A: Chemoenzymatic Synthesis (Targeting 2S,4R)

Nature produces (2S,4R)-4-hydroxypipecolic acid via hydroxylation of L-pipecolic acid. This can be mimicked in the lab using Fe(II)/α-ketoglutarate-dependent hydroxylases (e.g., from Sinorhizobium meliloti).

  • Mechanism: Stereoselective abstraction of the pro-R hydrogen at C4.

  • Yield: High enantiomeric excess (>99% ee).[1]

  • Utility: Best for generating the "natural" L-backbone for biological replacement studies.

Route B: Chemical Synthesis via Ring-Closing Metathesis (Targeting 2R,4R)

To access the D-series (2R,4R), chemical synthesis from chiral pool precursors (like D-Glutamate or specific allylic amines) is preferred. A robust method involves the Grubbs Catalyst RCM .

Protocol Outline (Chemical Route):
  • Starting Material: Enantiopure vinyl glycine derivative or allyl-amine derived from D-serine.

  • Cyclization: Ring-Closing Metathesis (RCM) using Grubbs II catalyst to form the dehydropipecolic acid intermediate.

  • Hydroboration/Oxidation: This step is critical. Hydroboration of the resulting alkene is stereocontrolled by the adjacent C2 center.

    • Control: By selecting the appropriate bulky protecting group on the Nitrogen, one can direct the hydride attack to favor the cis (2R,4R) outcome.

Synthesis Start Chiral Precursor (e.g., D-Vinyl Glycine) Step1 N-Protection & Allylation Start->Step1 Step2 RCM (Grubbs II) Forms Dehydropipecolic Acid Step1->Step2 Branch Oxidation Strategy Step2->Branch Res1 (2R,4R)-HyPip (Cis-D) Branch->Res1 Hydroboration (Steric Control) Res2 (2R,4S)-HyPip (Trans-D) Branch->Res2 Iodolactonization (Inversion)

Figure 2: Divergent synthetic pathways. RCM allows access to the dehydropipecolic scaffold, where subsequent oxidation conditions determine the C4 stereochemistry.

Analytical Characterization (Self-Validating Protocols)

Distinguishing these isomers requires analyzing the scalar coupling constants (


) in 

H NMR. This method is self-validating because the geometry (Axial vs. Equatorial) dictates the coupling magnitude via the Karplus equation.
The NMR Differentiation Protocol

Objective: Determine if the C4-proton is Axial (indicating (2S,4R)) or Equatorial (indicating (2R,4R)) relative to the preferred chair.

Prerequisites:

  • 600 MHz NMR (preferred for dispersion).

  • Solvent: D

    
    O (for free acid) or CDCl
    
    
    
    (for protected ester).

Step-by-Step Analysis:

  • Identify H4 Signal: Locate the methine proton at C4 (typically 3.5 - 4.2 ppm).

  • Analyze Multiplicity: Look for the splitting pattern caused by neighboring H3 and H5 protons.

  • Measure

    
     Values: 
    
    • Axial Proton (H4): Will exhibit at least two large couplings (

      
       Hz) due to 
      
      
      
      dihedral angles with axial neighbors (H3ax, H5ax).
    • Equatorial Proton (H4): Will exhibit only small/medium couplings (

      
       Hz) because all dihedral angles are roughly 
      
      
      
      (gauche).
Diagnostic Data Table
Feature(2S,4R) [Trans-L](2R,4R) [Cis-D]
C4-OH Orientation AxialEquatorial
C4-H Orientation Equatorial Axial
H4 Signal Width Narrow (Multiplet)Broad (Triplet of triplets)
Key Coupling (

)
Small (~3-5 Hz) Large (~11 Hz)
Validation Logic Absence of large coupling confirms H4 is equatorial

OH is Axial.
Presence of large coupling confirms H4 is axial

OH is Equatorial.

Critical Note: In (2S,4R), the OH is axial, meaning the proton H4 is equatorial. Therefore, (2S,4R) will NOT show the large trans-diaxial coupling. Conversely, (2R,4R) puts the OH equatorial and H4 axial, resulting in a large coupling constant.

Pharmacological Implications[2]

The choice between (2R,4R) and (2S,4R) is a choice between backbone compatibility and metabolic stability.

Peptidomimetics & Drug Design
  • (2S,4R) - The "Native" Mimic:

    • Used to replace trans-4-hydroxyproline in collagen mimics or bioactive peptides.

    • Mechanism: The 6-membered ring imposes a different bond angle (

      
      ) constraint than proline, often locking the peptide bond in a trans conformation.
      
    • Example: Core scaffold in Palinavir , a potent HIV protease inhibitor. The (2S,4R) configuration is essential for fitting the S2' pocket of the protease enzyme [1].

  • (2R,4R) - The Metabolic Shield:

    • Incorporating the D-amino acid backbone (2R) renders the peptide bond resistant to standard proteolytic enzymes.

    • Mechanism: The diequatorial conformation creates a rigid, lipophilic scaffold that can induce

      
      -turn structures in peptide chains, useful for disrupting protein-protein interactions.
      
Biological Activity

While (2S,4R)-HyPip acts as an osmoprotectant and potential glycosidase inhibitor in plants (Acacia species), the (2R,4R) isomer is largely synthetic but is investigated for its ability to inhibit specific mammalian transporters due to its structural similarity to neurotransmitters like GABA and glutamate.

References

  • Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry. [Link][2]

  • Synthesis of both enantiomers of hydroxypipecolic acid derivatives... Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of (2R,4R)- and (2S,4S)-4-hydroxypipecolic acid derivatives. Tetrahedron. [Link]

Sources

Exploratory

(2R,4R)-4-Hydroxy-2-Piperidinecarboxylic Acid: Technical Guide

The following technical guide details the chemical identity, synthesis, and application of (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid , a critical chiral scaffold in medicinal chemistry. Chemical Identity & Stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid , a critical chiral scaffold in medicinal chemistry.

Chemical Identity & Stereochemical Nomenclature

The molecule (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid is a specific stereoisomer of 4-hydroxypipecolic acid. Due to the presence of two chiral centers (C2 and C4) on the piperidine ring, four stereoisomers exist. Accurate nomenclature is critical for experimental reproducibility, as "cis" and "trans" designations depend on the reference frame (relative vs. absolute configuration).

Synonym Mapping & Configuration

In the context of amino acid nomenclature (referencing Proline):

  • (2S)-Pipecolic acid corresponds to the L-series .

  • (2R)-Pipecolic acid corresponds to the D-series .

For the (2R,4R) isomer:

  • Absolute Configuration: (2R, 4R)

  • Relative Configuration: trans

    • The carboxyl group at C2 and the hydroxyl group at C4 are on opposite sides of the piperidine ring plane (assuming the standard chair conformation where the bulky carboxylate prefers the equatorial position, the (4R)-hydroxyl would be axial, or vice-versa depending on substitution patterns, but the relationship is trans).

  • Common Name: trans-4-Hydroxy-D-pipecolic acid.

Table 1: Stereochemical Designations of 4-Hydroxypipecolic Acid Isomers

IUPAC NameCommon NameConfigurationSeriesCAS Number (Generic/Specific)
(2R,4R)-4-hydroxy-2-piperidinecarboxylic acid trans-4-Hydroxy-D-pipecolic acid Trans D 14228-16-1 (racemate) ; Specific isomer often custom synthesized
(2S,4S)-4-hydroxy-2-piperidinecarboxylic acidtrans-4-Hydroxy-L-pipecolic acidTransL14228-16-1 (racemate)
(2S,4R)-4-hydroxy-2-piperidinecarboxylic acidcis-4-Hydroxy-L-pipecolic acidCisL3099-54-5
(2R,4S)-4-hydroxy-2-piperidinecarboxylic acidcis-4-Hydroxy-D-pipecolic acidCisD321744-26-7 (as Boc-Me ester)
Structural Visualization

The following diagram illustrates the stereochemical relationships and the specific target molecule.

Stereochemistry Root 4-Hydroxypipecolic Acid (4 stereoisomers) L_Series L-Series (2S) (Natural-like) Root->L_Series D_Series D-Series (2R) (Unnatural/Synthetic) Root->D_Series Cis_L (2S,4R) cis-4-Hydroxy-L-pipecolic acid (Common Natural Product) L_Series->Cis_L Trans_L (2S,4S) trans-4-Hydroxy-L-pipecolic acid L_Series->Trans_L Cis_D (2R,4S) cis-4-Hydroxy-D-pipecolic acid D_Series->Cis_D Trans_D (2R,4R) trans-4-Hydroxy-D-pipecolic acid TARGET MOLECULE D_Series->Trans_D

Figure 1: Stereochemical family tree of 4-hydroxypipecolic acid, highlighting the (2R,4R) target.

Synthesis & Production Protocols

Access to the specific (2R,4R) isomer is challenging via extraction from natural sources, as the L-cis isomer ((2S,4R)) is the predominant natural form (e.g., in Acacia species). Therefore, asymmetric chemical synthesis is the preferred route for high-purity production.

Core Synthetic Strategy: Ring-Closing Metathesis (RCM)

The most robust and scalable method for synthesizing (2R,4R)-4-hydroxypipecolic acid involves the Ring-Closing Metathesis (RCM) of chiral vinylglycinol derivatives, followed by stereoselective hydroxylation. This approach allows for the retention of chirality from the starting material.

Experimental Protocol

Objective: Synthesis of (2R,4R)-4-hydroxypipecolic acid from D-Vinylglycinol.

Reagents:

  • Starting Material: N-Boc-D-Vinylglycinol (derived from D-Methionine or D-Glutamic acid).

  • Catalyst: Grubbs' 2nd Generation Catalyst.

  • Hydroxylation Reagents: Iodine (

    
    ), Silver Acetate (
    
    
    
    ), Acetic Acid (
    
    
    ) (Woodward/Prevost conditions).

Step-by-Step Methodology:

  • N-Allylation (Pre-RCM Setup):

    • React N-Boc-D-vinylglycinol with allyl bromide and sodium hydride (

      
      ) in DMF at 0°C to install the N-allyl group.
      
    • Result: N-Boc-N-allyl-D-vinylglycinol.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene (0.05 M) in anhydrous dichloromethane (DCM).

    • Add Grubbs' II catalyst (5 mol%). Reflux for 12–24 hours under inert atmosphere (

      
      ).
      
    • Mechanism:[1] The catalyst promotes the formation of the dehydropipecolic acid ring (1,2,3,6-tetrahydropyridine core).

    • Result: (R)-N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid ester.

  • Stereoselective Hydroxylation (The Critical Step):

    • Woodward Reaction (Cis-hydroxylation) vs. Prevost Reaction (Trans-hydroxylation) .

    • To obtain the (2R,4R)-trans isomer from the intermediate, use a modified Prevost reaction or Epoxidation/Ring Opening :

      • Route A (Epoxidation): Treat the alkene with

        
        -CPBA to form the epoxide. Due to the steric bulk of the N-Boc and C2-carboxyl groups, epoxidation typically occurs anti to the C2 substituent.
        
      • Route B (Ring Opening): Open the epoxide with hydroxide (or acetate followed by hydrolysis). Nucleophilic attack on the epoxide in a chair-like transition state typically yields the trans-diaxial product, which relaxes to the diequatorial or equilibrium conformer.

    • Note: Direct hydroboration-oxidation can also be tuned, but often yields mixtures. The epoxidation route is more reliable for trans selectivity.

  • Deprotection:

    • Remove the N-Boc group using TFA/DCM (1:1).

    • Hydrolyze any ester protecting groups using LiOH in THF/Water.

    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Synthetic Workflow Diagram

Synthesis Start D-Vinylglycinol (Chiral Precursor) Step1 N-Allylation (Allyl bromide, NaH) Start->Step1 Intermediate1 Diene Intermediate Step1->Intermediate1 Step2 Ring-Closing Metathesis (Grubbs II) Intermediate1->Step2 Intermediate2 Dehydropipecolic Acid (Cyclic Alkene) Step2->Intermediate2 Step3 Stereoselective Oxidation (Epoxidation/Hydrolysis) Intermediate2->Step3 Trans-selective End (2R,4R)-4-Hydroxypipecolic Acid (Trans-D-Isomer) Step3->End

Figure 2: Synthetic pathway via Ring-Closing Metathesis (RCM) for high-purity isomer production.

Pharmacological & Synthetic Utility[2][3][4][5][6][7][8]

The (2R,4R) isomer is not merely a passive structural analog; it serves as a high-value chiral scaffold for the synthesis of complex pharmaceutical agents, particularly NMDA receptor antagonists and beta-lactamase inhibitors.

NMDA Receptor Antagonists (The Inversion Strategy)

Potent NMDA antagonists, such as CGS 19755 (Selfotel) and its derivatives, often possess a cis-4-phosphonomethyl or cis-4-substituted configuration relative to the C2-carboxylate.

  • The Role of (2R,4R): The trans-(2R,4R) isomer is the essential precursor for accessing cis-(2R,4S) derivatives via

    
     inversion.
    
  • Mechanism:

    • The (4R)-hydroxyl group of the trans isomer is activated (e.g., Mesylation or Tosylation).

    • A nucleophile (e.g., Phosphite, Azide, or Tetrazole anion) attacks C4.

    • Inversion of Configuration: The

      
       displacement inverts the (4R) center to (4S), yielding the biologically active cis-(2R,4S)  product.
      

Critical Insight: Direct synthesis of the cis isomer is often less efficient than synthesizing the trans isomer and inverting it, as the trans isomer is thermodynamically accessible via the epoxidation/opening route described above.

Beta-Lactamase Inhibitors

Analogs of 4-hydroxypipecolic acid are structural homologs to the diazabicyclooctane core found in Avibactam and Relebactam . The (2R,4R) scaffold provides a rigid template for positioning hydrogen-bond donors/acceptors to interact with the active site serine or lysine residues of beta-lactamase enzymes (Classes A, C, and D).

Logic of Application Diagram

Applications Scaffold (2R,4R)-4-Hydroxypipecolic Acid (Trans-D-Isomer) Activation Activation of C4-OH (Mesylation/Tosylation) Scaffold->Activation Target2 Peptidomimetics (Conformationally constrained) Scaffold->Target2 Direct Incorporation Inversion Nucleophilic Displacement (SN2) (Inversion of Configuration) Activation->Inversion Target1 NMDA Antagonists (Cis-4-Substituted-D-Pipecolic Acid) High Potency Inversion->Target1 Yields (2R,4S)

Figure 3: Strategic application of the (2R,4R) isomer as a precursor for stereochemically inverted active drugs.

Analytical Characterization

Verifying the identity of the (2R,4R) isomer requires distinguishing it from its three stereoisomers. Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR ( -NMR) Signatures

The coupling constants (


) between protons on the piperidine ring are diagnostic of the relative stereochemistry (cis vs. trans).
  • H2 Proton (alpha-proton):

    • In the trans-(2R,4R) isomer, if the carboxylate is equatorial, H2 is axial.

    • H4 (geminal to OH) configuration determines the splitting pattern.

  • Coupling Constants (

    
     values): 
    
    • Trans (2R,4R): Typically displays large diaxial coupling (

      
       Hz) if H2 and H3_ax are diaxial, and specific couplings for H4 depending on its axial/equatorial preference.
      
    • Differentiation: The cis isomer often shows smaller

      
       values (axial-equatorial) for the H2-H3 relationship if the ring flips to accommodate the H-bond, whereas the trans isomer is more rigid.
      
Optical Rotation
  • Specific Rotation

    
    :  The (2R,4R) isomer (D-series) will exhibit a rotation opposite in sign to the naturally occurring (2S,4R) L-cis isomer.
    
    • Note: Exact values depend on solvent (H2O vs. HCl) and concentration. Always compare against a certified standard or the enantiomer ((2S,4S)).

References

  • Stereoselective Synthesis via RCM

    • Tetrahedron Letters, 2001, 42 (7), 1209-1212.[2] "Syntheses of protected derivatives of both enantiomers of trans-4-hydroxypipecolic acid..."

  • NMDA Antagonist Activity & Structure

    • BenchChem Technical Data, 2024.
  • Enzymatic & Chemoenzymatic Approaches

    • Journal of Organic Chemistry, 2008, 73 (4), 1635-1638.[3] "Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives..."

  • General Properties & CAS Data

    • PubChem Compound Summary, CID 151907 (4-Hydroxypipecolic acid).

Sources

Foundational

4-hydroxypiperidine-2-carboxylic acid stereoisomers overview

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxypiperidine-2-carboxylic Acid Abstract The 4-hydroxypiperidine-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, integral to the development o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxypiperidine-2-carboxylic Acid

Abstract

The 4-hydroxypiperidine-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide range of pharmaceuticals. Its rigid, heterocyclic structure, combined with multiple stereocenters, presents both a significant opportunity and a formidable challenge in drug design. The precise spatial arrangement of its hydroxyl and carboxylic acid functional groups dictates molecular conformation, receptor binding affinity, and ultimately, therapeutic efficacy and safety. This guide provides an in-depth overview of the stereoisomers of 4-hydroxypiperidine-2-carboxylic acid, detailing stereoselective synthesis strategies, robust analytical separation techniques, and definitive characterization methodologies. It is intended for researchers, chemists, and drug development professionals seeking to harness the stereochemical complexity of this vital building block.

Introduction: The Stereochemical Landscape

4-Hydroxypiperidine-2-carboxylic acid possesses two chiral centers, at carbon 2 (C2) and carbon 4 (C4). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers can be categorized by their relative stereochemistry (cis or trans) and their absolute stereochemistry (R/S nomenclature).

  • Diastereomers: Isomers with different configurations at some, but not all, of the equivalent stereocenters. In this case, the cis isomers are diastereomers of the trans isomers.

    • cis isomers: (2S,4R) and (2R,4S)

    • trans isomers: (2S,4S) and (2R,4R)

  • Enantiomers: Non-superimposable mirror images.

    • The enantiomer of (2S,4R) is (2R,4S).

    • The enantiomer of (2S,4S) is (2R,4R).

The distinct three-dimensional arrangement of each isomer is critical, as biological systems, such as enzymes and receptors, are inherently chiral. Consequently, one stereoisomer may exhibit potent therapeutic activity while its enantiomer or diastereomer could be inactive or even responsible for undesirable side effects.[1][2] This underscores the imperative for stereocontrolled synthesis and analysis.

Caption: Relationships between the four stereoisomers.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is the primary goal in harnessing the potential of 4-hydroxypiperidine-2-carboxylic acid derivatives. This is typically achieved through diastereoselective or enantioselective methods.

Diastereoselective Synthesis

Diastereoselective approaches aim to control the relative stereochemistry (cis vs. trans). These methods often leverage a chiral starting material or a chiral auxiliary to influence the formation of new stereocenters. A common strategy involves the cyclization of a precursor where the stereochemistry of one center guides the formation of the second.

For instance, a highly diastereoselective synthesis of cis-4-hydroxypiperidines can be achieved through an aza-Prins cyclization.[3] Another powerful method is the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones, which can produce 4-hydroxypiperidin-2-ones with high diastereoselectivity.[4] These intermediates can then be further modified to yield the desired carboxylic acid.

A key advantage of this approach is that diastereomers have different physical properties (e.g., solubility, boiling point), making them separable by standard laboratory techniques like column chromatography or crystallization.

Diastereoselective_Synthesis Start Chiral Precursor (e.g., from (R)-(-)-2-phenylglycinol) Step1 Intramolecular Cyclization (e.g., Corey-Chaykovsky) Start->Step1 High Diastereoselectivity Step2 Ketone Reduction (e.g., NaBH4) Step1->Step2 Stereocontrolled Hydride Attack Step3 Amide/Hemiaminal Reduction (e.g., BH3·DMS) Step2->Step3 Further Functionalization Product Single Diastereomer (e.g., cis-4-hydroxy-piperidine derivative) Step3->Product

Caption: Workflow for a diastereoselective synthesis route.

Enzymatic and Kinetic Resolution

When a synthesis yields a mixture of enantiomers (a racemate), resolution is required. Enzymatic kinetic resolution is a highly effective technique that exploits the stereoselectivity of enzymes, such as lipases or reductases.[5][6][7]

In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture, leaving the other unreacted. For example, a lipase might selectively acylate the hydroxyl group of the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer. Similarly, carbonyl reductases can reduce a 4-oxopiperidine precursor to a 4-hydroxypiperidine with high enantiomeric excess (>99% ee).[5]

The primary advantage of this method is its exceptional selectivity, often yielding products with very high enantiomeric purity.

Separation and Analytical Techniques

The ability to separate and accurately quantify stereoisomers is as crucial as their synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry-standard method for this purpose.[2]

Chiral HPLC

CSPs are designed with chiral selectors that interact differently with each enantiomer of a compound. This differential interaction leads to different retention times on the chromatography column, allowing for their separation and quantification.[2] The choice of the CSP and the mobile phase is critical and must be optimized for the specific analyte.

Chiral_HPLC_Workflow cluster_input cluster_process cluster_output Mixture Racemic or Diastereomeric Mixture HPLC Chiral HPLC Column (Chiral Stationary Phase) Mixture->HPLC Injection Isomer1 Isomer A HPLC->Isomer1 Elution (Time 1) Isomer2 Isomer B HPLC->Isomer2 Elution (Time 2)

Caption: Schematic of a chiral HPLC separation workflow.

Structural Characterization

Once a single stereoisomer is synthesized and isolated, its absolute and relative configuration must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the relative stereochemistry (cis or trans).[8][9][10] The coupling constants between protons on C2 and C4, as well as NOE (Nuclear Overhauser Effect) experiments, can reveal their spatial proximity and thus establish the cis or trans relationship.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound.[11][12] By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be obtained, unambiguously assigning the configuration at each chiral center.[12][13]

Applications in Drug Discovery and Development

Specific stereoisomers of 4-hydroxypiperidine-2-carboxylic acid are invaluable as chiral building blocks for creating complex pharmaceuticals.[14][15] The N-Boc protected versions, such as (2S,4R)-Boc-4-hydroxypiperidine-2-carboxylic acid, are widely used intermediates.[15]

Stereoisomer ConfigurationCAS NumberKey Applications & Insights
(2S,4R) 175671-49-5A versatile building block used in peptide synthesis and for developing drugs targeting neurological disorders.[15][16] The hydroxyl and carboxylic acid groups enhance reactivity and can improve the bioavailability of the final active pharmaceutical ingredient.[15]
(2R,4S) 175671-49-5 (as racemate with 2S,4R)The enantiomer of the (2S,4R) form, used as a key intermediate in synthesizing various pharmaceuticals, including analgesics and anti-inflammatory drugs.[14][17][18]
(2S,4S) 166042-99-5 (as HCl salt)Investigated for its potential in treating debilitating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[] Its structure offers multiple coordination sites, making it of interest for designing metal-coordinating drugs.[]

These compounds serve as crucial starting materials, allowing for the introduction of specific stereochemistry early in a synthetic route, which is often more efficient than resolving a complex final product. Their incorporation can enhance stability, solubility, and the therapeutic profile of peptide-based drugs and other small molecules.[14][15]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-4-oxopiperidine-2-carboxylate

This protocol describes a generalized diastereoselective reduction to favor the formation of a cis-4-hydroxy product.

  • Dissolution: Dissolve N-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions prevent quenching of the reducing agent. Low temperature helps control the reaction rate and can enhance diastereoselectivity.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: NaBH₄ is a mild reducing agent. The stereochemical outcome is often governed by Felkin-Anh or related models, where the hydride attacks from the less sterically hindered face, which is often influenced by the bulky ester group at C2.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting diastereomeric mixture by silica gel column chromatography to isolate the major cis product.

Protocol 2: Analytical Separation of Enantiomers by Chiral HPLC

This protocol outlines a general method for the analytical separation of a racemic mixture of a 4-hydroxypiperidine-2-carboxylic acid derivative.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of hexane and isopropanol with a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA). The exact ratio must be optimized (e.g., 90:10 Hexane:IPA).

    • Rationale: TFA is an acidic modifier used to suppress the ionization of the carboxylic acid, leading to better peak shape and resolution.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Analysis: Record the chromatogram. The two enantiomers should elute as two distinct, well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Conclusion

The stereoisomers of 4-hydroxypiperidine-2-carboxylic acid represent a class of high-value chemical building blocks. A profound understanding of their stereochemical relationships, coupled with mastery of stereoselective synthesis and chiral analysis, is essential for any drug discovery program that utilizes this scaffold. The ability to produce and confirm the identity of a single, desired stereoisomer allows for the precise tailoring of molecular properties to optimize pharmacological activity and minimize potential off-target effects, ultimately accelerating the development of safer and more effective medicines.

References

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. Available at: [Link]

  • (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. AdooQ BioScience. Available at: [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. Available at: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters. Available at: [Link]

  • Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Available at: [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]

  • Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. Journal of Medicinal Chemistry. Available at: [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. Available at: [Link]

  • 4-Hydroxypiperidine-2-carboxylic acid. US EPA. Available at: [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 4-Hydroxypiperidine-2-carboxylic acid. BuyersGuideChem. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]

  • 3,4,5-Trihydroxypipecolic acid dihydrate. ResearchGate. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using (2R,4R)-hydroxypipecolic acid in solid-phase peptide synthesis

Application Note: High-Fidelity Solid-Phase Peptide Synthesis using (2R,4R)-4-Hydroxypipecolic Acid Executive Summary (2R,4R)-4-hydroxypipecolic acid (often abbreviated as (2R,4R)-Hyp or 4-OH-Pip) is a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis using (2R,4R)-4-Hydroxypipecolic Acid

Executive Summary

(2R,4R)-4-hydroxypipecolic acid (often abbreviated as (2R,4R)-Hyp or 4-OH-Pip) is a non-proteinogenic amino acid structurally homologous to D-4-hydroxyproline but expanded by a methylene unit in the ring (piperidinyl vs. pyrrolidinyl). Its incorporation into peptide backbones is a critical strategy in drug discovery for inducing specific secondary structure turns (typically


-turns) and enhancing proteolytic stability.

However, its use in Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges:

  • Steric Hindrance: The six-membered ring creates significant steric bulk around the secondary amine, making acylation difficult.

  • Monitoring Failures: Standard Kaiser tests yield false negatives.

  • Side Reactions: The 4-hydroxyl group, if unprotected, risks O-acylation/esterification.

This guide details the optimized protocols for handling (2R,4R)-Hyp, focusing on the critical "coupling-to" steps and validation methods required for GMP-compliant synthesis.

Structural & Conformational Profile

Unlike flexible linear amino acids, (2R,4R)-Hyp acts as a conformational lock.

  • Stereochemistry: The (2R) configuration corresponds to the D-amino acid series. This reverses the peptide backbone trajectory compared to L-amino acids, often inducing "reverse turns."

  • Ring Pucker: The (4R)-hydroxyl group imposes a specific chair conformation due to the gauche effect, stabilizing specific cis or trans amide bond rotamers.

  • Hydrophobicity/Polarity Balance: The piperidine ring is lipophilic, but the hydroxyl group allows for specific H-bond interactions with solvent or receptors.

Figure 1: Conformational Impact & Synthesis Logic

G cluster_0 Structural Properties cluster_1 Synthetic Challenges cluster_2 Optimized Solution Hyp (2R,4R)-Hyp (Rigid Scaffold) CisTrans Cis/Trans Amide Equilibrium Hyp->CisTrans 4-OH Gauche Effect Steric Steric Hindrance (2° Amine) Hyp->Steric 6-Membered Ring Turn Beta-Turn Induction CisTrans->Turn Backbone Constraint Acylation Slow Coupling Kinetics Steric->Acylation Low Nucleophilicity HATU HATU/HOAt Activation Steric->HATU Requires Strong Activator Agg Chain Aggregation Acylation->Agg Temp Elevated Temp (50°C) Acylation->Temp Kinetic Boost Chloranil Chloranil Monitoring Agg->Chloranil Sensitive Detection

Caption: Logical flow connecting the structural constraints of (2R,4R)-Hyp to the required synthetic modifications.

Pre-Synthesis Strategy

Protecting Group Selection

For standard Fmoc SPPS, the choice of side-chain protection for the 4-hydroxyl group is pivotal.

Protecting GroupStabilityRecommendationRationale
O-tBu (tert-butyl) HighPreferred Stable to piperidine; cleaved by TFA. Prevents O-acylation completely.
O-Trt (Trityl) ModerateAlternativeBulkier; useful if mild cleavage conditions are required.
O-TBS (Silyl) VariableSpecializedUsed if orthogonal deprotection of the OH is needed on-resin (using fluoride).
Unprotected (-OH) N/AAvoid High risk of ester formation (branching) during subsequent couplings. Requires post-synthesis base treatment to hydrolyze esters.
Resin Selection

Due to the steric bulk of the piperidine ring, 2-Chlorotrityl Chloride (2-CTC) resin is recommended over Wang resin for the C-terminal loading. 2-CTC minimizes diketopiperazine formation and allows for lower loading densities (0.3–0.5 mmol/g), which reduces aggregation.

Detailed Protocols

Protocol A: Coupling OF Fmoc-(2R,4R)-Hyp-OH

This step attaches the pipecolic acid derivative to the growing peptide chain.

Although the carboxyl group is sterically hindered by the ring, standard potent coupling reagents are usually sufficient.

  • Reagents: Fmoc-(2R,4R)-Hyp(tBu)-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq).

  • Solvent: DMF (N-methylpyrrolidone (NMP) if aggregation is suspected).

  • Procedure:

    • Pre-activate amino acid with DIC/Oxyma for 2 minutes.

    • Add to resin.[1][2][3][4][5][6]

    • Agitate for 60–90 minutes at room temperature.

  • Monitoring: Standard Kaiser Test (Blue = Incomplete).

Protocol B: Coupling TO the N-terminus of (2R,4R)-Hyp

This is the critical bottleneck. You are acylating a sterically hindered, secondary amine.

WARNING: The Kaiser test will NOT work here. It detects primary amines.[2][3][5][7][8] You must use the Chloranil Test .

  • Reagents: Next Fmoc-Amino Acid (4.0 eq), HATU (3.8 eq), HOAt (4.0 eq), DIEA (8.0 eq).

    • Note: HATU/HOAt is superior to HBTU/HOBt for secondary amines.

  • Solvent: DMF (max concentration possible, ~0.2 M).

  • Procedure (Double Coupling Recommended):

    • Coupling 1: Pre-activate for 1 min. Add to resin.[1][2][3][4][5][6][9] Agitate for 2 hours . Drain.

    • Coupling 2: Repeat with fresh reagents for 1 hour .

    • Optional: Perform at 50°C (microwave or conventional heating) to overcome the steric barrier.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF (1:1:8) to prevent deletion sequences.

Validation: The Chloranil Test

Since ninhydrin (Kaiser) fails for secondary amines like pipecolic acid, the Chloranil test is mandatory for validating Fmoc removal and coupling efficiency.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Method:

  • Wash a small sample of resin beads with DCM/MeOH.

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present). Meaning: Fmoc removal worked, or Coupling failed.

  • Colorless/Amber Beads: Negative (No free secondary amine). Meaning: Fmoc is on, or Coupling was successful.

Case Study: Tubulysin Analogues

Tubulysins are potent antimitotic peptides containing a pipecolic acid derivative (Mep).[10] In the synthesis of Tubulysin U analogues, replacing N-methyl-pipecolic acid with (2R,4R)-Hyp derivatives has been explored to modulate solubility and potency.

Workflow Visualization:

SPPS_Cycle Start Resin-Peptide-NH-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is N-term Secondary? Wash1->Decision Activation_Std Standard Activation (DIC/Oxyma) Decision->Activation_Std No (Primary) Activation_Hyp High-Power Activation (HATU/HOAt/DIEA) Decision->Activation_Hyp Yes ((2R,4R)-Hyp) Coupling Coupling Reaction (2R,4R)-Hyp on Resin Activation_Std->Coupling Activation_Hyp->Coupling Monitor Chloranil Test Coupling->Monitor Recouple Double Couple Monitor->Recouple Blue (Fail) Next Next Cycle Monitor->Next Colorless (Success) Recouple->Coupling Cap Capping (Ac2O) Recouple->Cap Persistent Fail Cap->Next

Caption: SPPS Cycle specific to (2R,4R)-Hyp, highlighting the divergence in activation and monitoring.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after 2h.Steric hindrance of the pipecolic ring.1. Switch to HATU or PyAOP.2. Increase temp to 50°C.3. Use smaller resin loading.[1]
Racemization HPLC shows split peaks (diastereomers).Over-activation or high base concentration.Use Oxyma/DIC instead of HATU for the coupling OF the Hyp residue. Use TMP (Collidine) instead of DIEA as the base.
Branching (+Mass) Mass spec shows +Amino Acid mass.Esterification on unprotected OH.[11]Ensure use of (2R,4R)-Hyp(tBu)-OH . If using unprotected, perform post-coupling ester hydrolysis with 0.1M NaOH (risky).
Low Yield Resin weight gain is lower than expected.Diketopiperazine (DKP) formation at dipeptide stage.Use 2-CTC resin and bulky protecting groups (Trt) on the C-terminal residue.

References

  • Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Pipecolic Acid-Containing Peptides." Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][11] Chemical Reviews. Link

  • Bachem Technical Note. "Chloranil Test for Secondary Amines." Link

  • Albericio, F., et al. (2018). "Coupling Reagents and Strategies in Solid Phase Peptide Synthesis." Organic Process Research & Development. Link

Sources

Application

Application Note: Stereoselective Preparation of N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester

Executive Summary This application note details the scalable, stereoselective synthesis of N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester (also known as (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable, stereoselective synthesis of N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester (also known as (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate). This scaffold is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptidomimetics, beta-lactamase inhibitors, and HIV protease inhibitors (e.g., Palinavir analogs).

Unlike the abundant L-proline derived routes, the D-configuration requires specific chiral pool manipulation. This protocol utilizes D-Aspartic acid as the chiral starting material to construct the piperidine ring, followed by a diastereoselective reduction to establish the cis-4-hydroxy stereocenter.

Key Technical Specifications
  • Target Molecule: N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester

  • Stereochemistry: (2R, 4S)

  • Primary Challenge: Establishing the cis-relationship (axial hydroxyl) on the D-pipecolic core.

  • Yield Target: >60% (overall from 4-oxo intermediate).

  • Enantiomeric Excess (ee): >99% (controlled by starting material).

  • Diastereomeric Ratio (dr): >95:5 (cis:trans).

Retrosynthetic Analysis & Strategy

The synthesis hinges on two critical phases:

  • Ring Construction: Converting acyclic D-aspartic acid into the 4-oxopipecolic acid scaffold via a Dieckmann-type condensation.

  • Stereoselective Reduction: Utilizing a bulky hydride donor to enforce equatorial attack, yielding the thermodynamically less stable axial alcohol (cis-isomer).

Stereochemical Definition

It is crucial to define "cis" in the context of the piperidine ring:

  • Configuration: D-Pipecolic acid corresponds to the (2R) absolute configuration.

  • Cis-Relationship: The C2-Carboxylate (equatorial) and C4-Hydroxyl (axial) are on the same face.

  • Absolute Target: (2R, 4S) .

Retrosynthesis Target Target: N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester (2R, 4S) - Axial OH Intermediate Intermediate: N-Boc-4-oxo-D-pipecolic acid methyl ester (2R) - Ketone Target->Intermediate Stereoselective Reduction (L-Selectride) SM Starting Material: D-Aspartic Acid (R)-Enantiomer Intermediate->SM Dieckmann Condensation & Decarboxylation

Figure 1: Retrosynthetic pathway utilizing the Chiral Pool strategy.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-4-oxo-D-pipecolic acid methyl ester

Note: If this intermediate is commercially available, proceed directly to Phase 2. This section outlines the synthesis from D-Aspartic acid for autonomy.

Principle: D-Aspartic acid is converted to its diester, N-protected, and reacted with methyl acrylate. A base-mediated cyclization (Dieckmann) forms the piperidone ring.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
D-Aspartic Acid1.0Chiral Starting Material
Thionyl Chloride2.5Esterification
MethanolSolventSolvent/Reactant
Di-tert-butyl dicarbonate (Boc2O)1.2N-Protection
Methyl Acrylate1.2Michael Acceptor
Sodium Methoxide (NaOMe)2.5Base for Cyclization
Protocol Steps
  • Esterification: Suspend D-Aspartic acid in MeOH at 0°C. Add SOCl₂ dropwise. Reflux for 12h. Concentrate to yield dimethyl D-aspartate HCl salt.

  • N-Protection: Dissolve the salt in DCM/Et₃N. Add Boc₂O (1.2 eq). Stir 12h. Perform aqueous workup to yield N-Boc-dimethyl D-aspartate.

  • Michael Addition: Dissolve N-Boc-diester in dry THF. Add catalytic NaOMe and methyl acrylate. Stir at RT until consumption of starting material.

  • Dieckmann Cyclization: Treat the Michael adduct with NaOMe (2.5 eq) in refluxing toluene or MeOH. This forms the 4-oxo-piperidine-2,3-dicarboxylate intermediate.

  • Decarboxylation: Reflux the intermediate in 10% H₂SO₂/dioxane or wet DMSO with NaCl (Krapcho conditions) to remove the C3-ester.

  • Purification: Isolate N-Boc-4-oxo-D-pipecolic acid methyl ester via silica gel chromatography (Hexane/EtOAc).

Phase 2: Stereoselective Reduction to (2R, 4S)-cis-Alcohol

Critical Process Parameter (CPP): The choice of reducing agent determines the diastereoselectivity.

  • NaBH4: Small hydride attacks from the axial trajectory (sterically favored), yielding the equatorial alcohol (trans-isomer). AVOID.

  • L-Selectride (Li[sec-Bu]3BH): Bulky hydride attacks from the equatorial trajectory (hindered), forcing the formation of the axial alcohol (cis-isomer). REQUIRED.

Reagents & Materials
ReagentMWEquiv.[1][2][3][4][5]Amount (Example)
N-Boc-4-oxo-D-pipecolic ester257.281.05.14 g (20 mmol)
L-Selectride (1.0M in THF)190.111.224.0 mL
THF (Anhydrous)-Solvent100 mL
Hydrogen Peroxide (30%)34.013.0Excess
Sodium Hydroxide (2M)40.00-Workup
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Dissolution: Dissolve N-Boc-4-oxo-D-pipecolic acid methyl ester (5.14 g, 20 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride (24 mL, 24 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[3][5][6][7][8][9] The bulky tri-sec-butylborohydride attacks the ketone from the less hindered equatorial face (opposite the C2-ester group in the transition state), pushing the forming hydroxyl group into the axial position.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[3]

  • Quenching (Oxidative Workup):

    • Caution: This step is exothermic and generates gas.

    • Remove the cooling bath and allow to warm to 0°C.

    • Carefully add water (10 mL) dropwise to quench excess hydride.

    • Add 2M NaOH (15 mL), followed immediately by 30% H₂O₂ (10 mL) dropwise.

    • Stir vigorously for 45 minutes at 0°C to RT. This oxidizes the organoboron byproducts to soluble borates.

  • Extraction: Dilute with Ethyl Acetate (150 mL) and water (50 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (50 mL) and Brine (50 mL). Dry over anhydrous Na₂SO₄.[10]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60).

    • Gradient: 20% -> 40% EtOAc in Hexane.

    • Elution Order: The cis-isomer (axial OH) is typically less polar than the trans-isomer (equatorial OH) in this specific scaffold due to intramolecular H-bonding potential, but this can vary. Collect the major diastereomer.

Quality Control & Validation

Stereochemical Validation (NMR)

The coupling constants of the proton at C4 (H-4) are diagnostic.

  • Cis-Isomer (2R, 4S):

    • H-4 is Equatorial .

    • Couplings:

      
       (small, ~2-5 Hz) and 
      
      
      
      (small, ~2-5 Hz).
    • Appearance: H-4 appears as a narrow multiplet or broad singlet (

      
       Hz).
      
  • Trans-Isomer (2R, 4R):

    • H-4 is Axial .

    • Couplings:

      
       (large, ~10-12 Hz).
      
    • Appearance: H-4 appears as a wide triplet of triplets (

      
       Hz).
      
Analytical Data Summary
TestSpecificationExpected Result
Appearance VisualWhite crystalline solid or colorless oil
1H NMR 400 MHz, CDCl3H-4 signal at ~4.0-4.2 ppm, narrow peak width (<12 Hz)
Mass Spec ESI-MS[M+H]+ = 260.15
Optical Rotation Polarimetry

should be positive (check specific lit.[7] value for D-isomer, approx +15 to +20)

Pathway Visualization

SynthesisFlow SM N-Boc-4-oxo-D-pipecolic acid methyl ester (Ketone) TS Equatorial Attack (Steric Control) SM->TS + Hydride Reagent L-Selectride (-78°C, THF) Reagent->TS Product N-Boc-cis-4-hydroxy-D-pipecolic acid methyl ester (Axial OH) TS->Product Kinetic Product

Figure 2: Reaction trajectory of L-Selectride reduction. The bulky hydride attacks from the equatorial face, forcing the hydroxyl group into the axial (cis) position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity Temperature too high during addition.Ensure internal temp stays <-70°C. Use a cryostat if possible.
Incomplete Conversion Old L-Selectride reagent.Titrate reagent or use fresh bottle. Borohydrides degrade with moisture.
Emulsion during workup Boron salts precipitation.Increase the volume of NaOH/H2O2 and stir longer (1h+) to ensure full oxidation to borates.
Product is Trans-isomer Wrong reducing agent used.Confirm reagent is L-Selectride (Li-tri-sec-butylborohydride), NOT NaBH4 or LiBH4.

References

  • Original Synthesis of Hydroxypipecolic Acids

    • Callens, E., et al. "Synthesis of (2S,4R)-4-hydroxypipecolic acid." Tetrahedron: Asymmetry, 2006 , 17(17), 2479-2486. Link

    • Relevance: Establishes the L-Selectride reduction protocol for obtaining the cis-isomer in the L-series (mirror image of this protocol).
  • Palinavir Intermediate Synthesis

    • Beaulieu, P. L., et al. "Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor."[4] Journal of Organic Chemistry, 1997 , 62(11), 3440-3448. Link

    • Relevance: Describes the industrial scale-up and stereochemical assignment of 4-hydroxypipecolic acid deriv
  • Lefebvre, I., et al. "Diastereoselective synthesis of 4-hydroxypipecolic acid derivatives." Journal of Organic Chemistry, 2001, 66, 6261.
  • Stereochemical Assignment (NMR)

Sources

Method

reaction conditions for esterification of 4-hydroxypipecolic acid

An Application Guide to the Synthesis of 4-Hydroxypipecolic Acid Esters: Strategies and Protocols Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Hydroxypipecolic Acid Esters: Strategies and Protocols

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the reaction conditions for the esterification of 4-hydroxypipecolic acid. As a valuable chiral building block in medicinal chemistry, understanding the nuances of its derivatization is critical.[1] This document details various synthetic strategies, including direct acid-catalyzed methods and protecting group-based approaches, offering step-by-step protocols for each. The causality behind experimental choices, potential side reactions, and methods for reaction monitoring are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Hydroxypipecolic Acid

4-Hydroxypipecolic acid is a non-proteinogenic, heterocyclic amino acid characterized by a piperidine ring substituted with both a hydroxyl and a carboxylic acid group. Its stereoisomers are found in various natural products and serve as crucial chiral scaffolds for the synthesis of complex pharmaceuticals and bioactive molecules.[1][2][3] The esterification of its carboxylic acid moiety is a fundamental transformation, often required to modulate physicochemical properties such as lipophilicity, facilitate further synthetic transformations, or act as a protecting group for the carboxyl function during peptide synthesis.[4][5]

However, the trifunctional nature of the molecule—containing a secondary amine, a hydroxyl group, and a carboxylic acid—presents unique synthetic challenges that demand careful consideration of reaction conditions to achieve chemoselectivity and preserve stereochemical integrity.

Core Synthetic Challenges

The direct esterification of 4-hydroxypipecolic acid is complicated by several factors inherent to its structure:

  • Zwitterionic Form: In solution, amino acids exist as zwitterions, where the acidic carboxyl group and the basic amino group are ionized. This reduces the nucleophilicity of the carboxylate and can lead to poor solubility in common nonpolar organic solvents.[6]

  • Competing Nucleophiles: The presence of three functional groups (amine, hydroxyl, carboxyl) creates a competitive environment. The secondary amine is a potent nucleophile that can lead to intermolecular side reactions like diketopiperazine formation, especially upon activation of the carboxylic acid.[7]

  • Stereochemical Integrity: The chiral centers at C2 and C4 are susceptible to racemization under harsh reaction conditions, particularly those involving strong bases.[5]

  • Potential for Intramolecular Reactions: The proximity of the hydroxyl group to the carboxylic acid introduces the possibility of intramolecular lactonization, forming a bicyclic lactone, especially under conditions that activate the carboxyl group.

To navigate these challenges, two primary strategies are employed: direct acid-catalyzed esterification, which leverages the protonation state of the functional groups, and a more controlled, multi-step approach using protecting groups.

Strategic Approaches to Esterification

The choice of esterification method depends on the desired scale, the stability of the substrate to acidic conditions, and the requirements of subsequent synthetic steps.

Strategy 1: Direct Acid-Catalyzed (Fischer) Esterification

The most direct and atom-economical approach is the Fischer-Speier esterification.[8][9] This method involves treating the amino acid with a large excess of the desired alcohol in the presence of a strong acid catalyst.

Causality and Mechanistic Insight: Under strongly acidic conditions, the secondary amine is protonated to form an ammonium salt. This has two critical effects:

  • It deactivates the amine, preventing it from acting as a competing nucleophile.

  • It increases the solubility of the zwitterionic starting material in the polar alcohol solvent.

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to attack by the weakly nucleophilic alcohol.[10][11] The reaction is an equilibrium, which is driven toward the product ester by using the alcohol as the solvent (a large excess) and, if necessary, by removing the water formed during the reaction.[10][12]

dot

Fischer_Esterification_Mechanism Fig. 1: Simplified Fischer Esterification Mechanism Start 4-Hydroxypipecolic Acid (Amine Protonated) Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) Start->Protonated_Acid + H⁺ inv1 Protonated_Acid->inv1 Tetrahedral_Int Tetrahedral Intermediate inv2 Tetrahedral_Int->inv2 Water_Loss Protonated Ester inv3 Water_Loss->inv3 Final_Ester Final Ester Product inv1->Tetrahedral_Int + R'OH (Alcohol Attack) inv2->Water_Loss - H₂O inv3->Final_Ester - H⁺

Caption: Fig. 1: Simplified Fischer Esterification Mechanism

Protocol 3.1: Methyl Ester Synthesis using SOCl₂ in Methanol

This is a highly effective one-pot method where thionyl chloride (SOCl₂) reacts with methanol to generate anhydrous HCl in situ, which then serves as the catalyst.[13][14]

Materials:

  • 4-Hydroxypipecolic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 4-hydroxypipecolic acid (1.0 eq).

  • Suspend the amino acid in anhydrous methanol (approx. 0.1-0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and cautiously add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: Exothermic reaction, SO₂ and HCl gas evolved. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the hydrochloride salt of the methyl ester. For isolation of the free ester, dissolve the residue in water and cool to 0 °C.

  • Carefully add saturated NaHCO₃ solution dropwise to neutralize the acid until the pH is ~8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired methyl 4-hydroxypipecolate.

Strategy 2: Protecting Group-Assisted Esterification

For substrates that are sensitive to strong acids or when the secondary amine or hydroxyl group needs to be available for subsequent reactions, a protecting group strategy is superior. This involves protecting the amine, esterifying the carboxylic acid, and then deprotecting the amine.

dot

Protection_Strategy_Workflow Fig. 2: Protecting Group Strategy Workflow Start 4-Hydroxypipecolic Acid N_Protection Step 1: N-Protection (e.g., (Boc)₂O, base) Start->N_Protection Protected_Acid N-Boc-4-hydroxypipecolic acid N_Protection->Protected_Acid Esterification Step 2: Esterification (e.g., R-X/base or DCC/DMAP) Protected_Acid->Esterification Protected_Ester N-Boc-4-hydroxypipecolic acid ester Esterification->Protected_Ester Deprotection Step 3: N-Deprotection (e.g., TFA or HCl) Protected_Ester->Deprotection Final_Product Final Ester Product (as salt or free base) Deprotection->Final_Product

Caption: Fig. 2: Protecting Group Strategy Workflow

Protocol 3.2: N-Boc Protection and Subsequent Esterification

This protocol uses the common tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but easily removed with acid.

Part A: N-Boc Protection

  • Dissolve 4-hydroxypipecolic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).

  • Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-2.5 eq) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise or as a solution in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or citric acid solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-4-hydroxypipecolic acid, which can often be used without further purification.

Part B: Steglich Esterification of N-Boc Protected Acid This method is mild and well-suited for acid-sensitive substrates.[13][15]

  • Dissolve N-Boc-4-hydroxypipecolic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) as a solid or solution in DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected ester.

Summary of Reaction Conditions

MethodCatalyst / ReagentSolventTemperatureKey AdvantagesKey Considerations
Fischer (SOCl₂) SOCl₂ (generates HCl)Corresponding Alcohol (e.g., MeOH, EtOH)RefluxOne-pot, high yield, readily available reagents.Harshly acidic; not suitable for acid-labile substrates. Product is HCl salt.
Fischer (H₂SO₄) Conc. H₂SO₄ or p-TsOHCorresponding AlcoholRefluxSimple, economical for large scale.Requires strict anhydrous conditions; strong acid.[16]
Steglich DCC or EDC, DMAPAprotic (DCM, THF)0 °C to RTVery mild conditions, broad substrate scope.Requires N-protection; stoichiometric byproducts (urea); DMAP is toxic.[15]
Alkyl Halide R-X (e.g., MeI, BnBr), Base (e.g., Cs₂CO₃)Polar Aprotic (DMF, Acetonitrile)RT to 50 °CMild conditions, avoids strong acids/coupling agents.Requires N-protection; alkylating agents can be toxic.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar solvent system, typically a mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10) or Ethyl Acetate/Hexanes. The exact ratio should be optimized.

  • Visualization:

    • Ninhydrin Stain: Stains the secondary amine of both the starting material and the product (typically pink/purple).[14]

    • Bromocresol Green Stain: Stains the acidic carboxyl group of the starting material (yellow spot on a blue background), while the ester product will not be stained. This is an excellent way to track the consumption of the starting acid.

    • Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds.

The product ester, being less polar than the zwitterionic carboxylic acid, will have a significantly higher Rf value on the TLC plate.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show a new set of signals corresponding to the alkyl group of the ester (e.g., a singlet at ~3.7 ppm for a methyl ester). ¹³C NMR will show a shift in the carbonyl carbon resonance.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the desired ester product ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the ester at ~1730-1750 cm⁻¹.

Conclusion

The successful esterification of 4-hydroxypipecolic acid is readily achievable through several well-established methods. For simple, robust synthesis of lower alkyl esters, direct acid-catalyzed esterification using thionyl chloride in alcohol is the method of choice. For more delicate substrates, multi-step syntheses, or when orthogonal reactivity is required, a protection-esterification-deprotection sequence provides the necessary control and flexibility. Proper selection of the synthetic route, careful control of reaction conditions, and diligent monitoring are paramount to achieving high yields of the desired ester while preserving the molecule's valuable stereochemistry.

References

  • [17] WO2016120890A1 - An enantioselective process for the synthesis of (2s,4r)-4-hydroxypipecolic acid - Google Patents. (URL: )

  • [18] Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. The Journal of Organic Chemistry, 73(4), 1635–1638. (URL: [Link])

  • [19] Murray, W. V., Maden, A., & François, D. (2002). Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery. Organic Process Research & Development, 6(6), 762–766. (URL: [Link])

  • [20] Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-42. (URL: [Link])

  • [2] Gillard, J., et al. (1997). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry, 62(11), 3440-3448. (URL: [Link])

  • [21] Drag, M., et al. (2005). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Synthesis, 2005(11), 1837-1842. (URL: [Link])

  • [7] Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. (URL: [Link])

  • [6] Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701133. (URL: [Link])

  • [22] Federal, C. A., et al. (2019). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 75(33), 130452. (URL: [Link])

  • [23] Moss, J. A., et al. (2008). Esterification of Amino Acids by Using TCFH as Reagent. Tetrahedron Letters, 49(15), 2416-2419. (URL: [Link])

  • [4] Antonacci, A., & Zappi, M. E. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7384. (URL: [Link])

  • [16] US5424476A - Method for preparing amino acid esters - Google Patents. (URL: )

  • [24] Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. (URL: [Link])

  • [13] Organic Chemistry Portal. Acid to Ester - Common Conditions. (URL: [Link])

  • [25] Evans, D. A. (2002). Chemistry 206 - Protecting Groups. Harvard University. (URL: [Link])

  • [26] Maruoka, K., & Ooi, T. (2003). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Chemical Reviews, 103(8), 3013-3028. (URL: [Link])

  • [8] Wikipedia. Fischer–Speier esterification. (URL: [Link])

  • [27] Smith, A. M., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263. (URL: [Link])

  • [14] Chemistry Stack Exchange. (2019). Monitoring amino acid esterification. (URL: [Link])

  • [28] NL1005901C2 - Method for the esterification of amino acids and peptides. - Google Patents. (URL: )

  • [29] Wikipedia. Protecting group. (URL: [Link])

  • [5] Lundgren, R. J., & Stradiotto, M. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4158–4161. (URL: [Link])

  • [30] Veterian Key. (2017). Methods of Amino Acid Analysis. (URL: [Link])

  • [9] Organic Chemistry Portal. Fischer Esterification. (URL: [Link])

  • [10] Reusch, W. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

  • [31] Pearson. Reactions of Amino Acids: Esterification. (URL: [Link])

  • [32] Organic Chemistry Portal. Protective Groups. (URL: [Link])

  • [33] Shimadzu. Analytical Methods for Amino Acids. (URL: [Link])

  • [12] OperaChem. (2024). Fischer Esterification-Typical Procedures. (URL: [Link])

  • [15] Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. (URL: [Link])

  • [11] Chemistry Steps. (2021). Fischer Esterification. (URL: [Link])

  • [34] Lee, H. J., & Kim, Y. H. (2013). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. International Journal of Organic Chemistry, 3(1), 33-38. (URL: [Link])

  • [35] Romero, M. D., et al. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Catalysts, 12(4), 446. (URL: [Link])

  • [36] EP2609068B1 - Processes for the production of esters - Google Patents. (URL: )

  • [37] Jia, T. Z., & Mrksich, M. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society, 145(49), 26733–26740. (URL: [Link])

  • [38] Gante, J. (1994). ACTIVATED CYCLIC DERIVATIVES OF AMINO ACIDS. Chemical Reviews, 94(1), 1-17. (URL: [Link])

  • [39] Organic Chemistry Portal. Ester synthesis by esterification. (URL: [Link])

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 151907, 4-Hydroxypipecolic acid. (URL: [Link])

  • [40] Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (URL: [Link])

  • [41] Musgrave, R. (2017). Base Catalyzed Esterification of Acid Anhydrides. YouTube. (URL: [Link])

  • [42] J&K Scientific LLC. (2021). Ester Hydrolysis. (URL: [Link])

  • University of Calgary. Ch20: Hydrolysis of Esters. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: Grignard Reaction Pathways for Chiral Piperidine Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Chiral Piperidines in Modern Drug Discovery The piperidine moiety is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of numerous blockbuster drugs and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of chirality into the piperidine ring dramatically expands its chemical space, allowing for precise three-dimensional interactions with biological targets. Consequently, the development of robust and stereoselective synthetic methodologies for accessing chiral piperidines remains a paramount objective in contemporary drug discovery and development.

Among the myriad of synthetic tools available, the Grignard reaction, a classic organometallic transformation, has proven to be a remarkably versatile and powerful strategy for the asymmetric synthesis of chiral piperidines. This guide provides an in-depth exploration of key Grignard-based pathways, offering detailed mechanistic insights and field-proven experimental protocols to empower researchers in this critical area of synthetic chemistry.

Strategic Overview of Grignard-Based Approaches to Chiral Piperidines

The application of Grignard reagents to the synthesis of chiral piperidines can be broadly categorized into three major strategies, each with its own set of advantages and considerations:

  • Diastereoselective Addition to Chiral Auxiliaries: This approach leverages a covalently attached chiral auxiliary to direct the facial selectivity of the Grignard addition to a prochiral electrophile, typically an imine or its equivalent.

  • Catalytic Enantioselective Addition to Pyridine Derivatives: In this strategy, a chiral catalyst, usually a transition metal complex with a chiral ligand, controls the enantioselectivity of the Grignard addition to an achiral pyridine-based substrate.

  • Substrate-Controlled Diastereoselective Addition: Here, the chirality is embedded within the piperidine precursor itself, and this inherent stereochemistry dictates the diastereoselective addition of the Grignard reagent.

The following sections will delve into the nuances of each of these strategies, providing detailed protocols and mechanistic rationale to guide your synthetic endeavors.

Methodology 1: Diastereoselective Addition to Chiral N-Sulfinylimines

The use of N-tert-butanesulfinamide as a chiral auxiliary has emerged as a highly reliable and practical method for the asymmetric synthesis of amines, including the precursors to chiral piperidines.[1][2][3] The sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective nucleophilic attack by the Grignard reagent. Subsequent cyclization and removal of the auxiliary furnishes the desired enantioenriched piperidine.

Mechanistic Rationale

The high diastereoselectivity observed in the addition of Grignard reagents to N-tert-butylsulfinyl imines is attributed to a six-membered chair-like transition state, wherein the magnesium atom of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation model, often referred to as the "chelation-controlled" model, orients the bulky tert-butyl group of the sulfinyl moiety to minimize steric interactions, thereby directing the incoming nucleophile to the opposite face of the imine.

Visualizing the Pathway: N-Sulfinylimine Addition

G cluster_0 Step 1: Diastereoselective Grignard Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Auxiliary Cleavage Chiral_Sulfinylimine Chiral N-Sulfinylimine Precursor Intermediate Diastereomerically Enriched Sulfinamide Chiral_Sulfinylimine->Intermediate 1. Grignard Addition 2. Quench Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Cyclization Base-Mediated Cyclization Intermediate->Cyclization Cleavage Acidic Cleavage Cyclization->Cleavage Piperidine Chiral 2-Substituted Piperidine Cleavage->Piperidine

Caption: Workflow for chiral piperidine synthesis via Grignard addition to an N-sulfinylimine.

Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperidine

This protocol is adapted from a procedure for the synthesis of α-chiral piperidines and can be generalized for various Grignard reagents and sulfinylimine precursors.[2][3]

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-halopentan-1-imine

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • HCl in methanol

Procedure:

  • Grignard Addition:

    • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the (R)-N-(tert-butylsulfinyl)-5-halopentan-1-imine (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution over 15 minutes.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

  • Work-up and Cyclization:

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Dissolve the crude intermediate in anhydrous THF (10 mL) and add potassium tert-butoxide (1.5 mmol, 1.5 equivalents) at room temperature.

    • Stir the mixture for 12 hours.

  • Auxiliary Cleavage and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Dissolve the crude cyclized product in methanol and add a solution of HCl in methanol.

    • Stir for 1 hour at room temperature.

    • Concentrate the solution and purify the resulting piperidine salt by recrystallization or silica gel chromatography.

Data Summary: Performance of the N-Sulfinylimine Method
Grignard Reagent (R in R-MgX)Diastereomeric Ratio (dr)Yield (%)
Phenyl>95:585
Methyl90:1082
Ethyl92:888
Isopropyl>98:275

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

Methodology 2: Catalytic Enantioselective Dearomatization of Pyridinium Salts

A more atom-economical approach to chiral piperidines involves the catalytic asymmetric dearomatization of readily available pyridine derivatives. The enantioselective addition of Grignard reagents to pyridinium salts, catalyzed by chiral transition metal complexes, has emerged as a powerful tool in this regard.[4][5][6][7]

Mechanistic Rationale

This transformation is typically catalyzed by a chiral copper(I) complex. The reaction proceeds through the formation of a chiral copper-Grignard species, which then adds to the pyridinium salt. The chiral ligand environment around the copper center dictates the facial selectivity of the addition, leading to the formation of an enantioenriched dihydropyridine intermediate. Subsequent reduction of the dihydropyridine affords the chiral piperidine. The regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition) can often be controlled by the nature of the substituents on the pyridinium salt and the reaction conditions.[4][5][6]

Visualizing the Pathway: Catalytic Dearomatization

G cluster_0 Catalytic Cycle cluster_1 Reduction Step Catalyst Chiral Cu(I) Catalyst Active_Catalyst Chiral Cu-Grignard Complex Catalyst->Active_Catalyst + Grignard Grignard Grignard Reagent Grignard->Active_Catalyst Dihydropyridine Enantioenriched Dihydropyridine Active_Catalyst->Dihydropyridine + Pyridinium Salt Pyridinium Pyridinium Salt Pyridinium->Dihydropyridine Dihydropyridine->Catalyst Regenerates Catalyst Reduction Reduction (e.g., H₂/Pd-C) Dihydropyridine->Reduction Piperidine Chiral Piperidine Reduction->Piperidine

Caption: Catalytic cycle for the enantioselective Grignard addition to a pyridinium salt.

Experimental Protocol: Copper-Catalyzed Asymmetric Alkylation of a Pyridinium Salt

This protocol is a generalized representation based on recent advances in the field.[4][5][6][7]

Materials:

  • N-Benzylpyridinium bromide

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Chiral ligand (e.g., (R)-Tol-BINAP)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1 M in THF)

  • Anhydrous dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk tube with CuTC (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).

    • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Asymmetric Grignard Addition:

    • In a separate Schlenk tube, dissolve the N-benzylpyridinium bromide (1.0 mmol) in anhydrous DCM (8 mL).

    • Cool both the catalyst solution and the substrate solution to -78 °C.

    • Add the Grignard reagent (1.2 mmol, 1.2 equivalents) to the catalyst solution and stir for 10 minutes.

    • Transfer the substrate solution to the catalyst-Grignard mixture via cannula.

    • Stir the reaction at -78 °C for 16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Reduction to Piperidine:

    • Dissolve the crude dihydropyridine in methanol.

    • Add Pd/C (10 mol%) and stir the mixture under an atmosphere of H₂ (balloon pressure) for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the resulting chiral piperidine by silica gel chromatography.

Data Summary: Performance of the Catalytic Dearomatization Method
Grignard ReagentEnantiomeric Excess (ee)Yield (%)
Ethyl92%85%
n-Propyl94%88%
Isopropyl88%78%
Phenyl85%80%

Note: Yields and enantiomeric excesses are representative and highly dependent on the choice of ligand, substrate, and reaction conditions.

Methodology 3: Diastereoselective Addition to Chiral 1,3-Oxazolidines

The use of chiral 1,3-oxazolidines, derived from readily available chiral amino alcohols, offers a classic yet effective substrate-controlled approach to chiral piperidines.[8][9] The Grignard reagent adds to the in situ-formed N-acyliminium ion, and the stereochemical outcome is dictated by the chiral auxiliary.

Mechanistic Rationale

The reaction proceeds via the attack of the Grignard reagent on the 1,3-oxazolidine, which is in equilibrium with a small amount of the corresponding iminium ion. The chiral centers on the oxazolidine ring direct the approach of the Grignard reagent to one of the diastereotopic faces of the iminium ion, leading to a highly diastereoselective C-C bond formation. Subsequent ring-opening and cyclization steps yield the chiral piperidine.

Visualizing the Pathway: Chiral 1,3-Oxazolidine Strategy

G cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Functional Group Manipulation & Cyclization cluster_2 Step 3: Final Product Formation Oxazolidine Chiral 1,3-Oxazolidine Adduct Diastereomerically Enriched Amino Alcohol Oxazolidine->Adduct Grignard Addition Grignard Grignard Reagent Grignard->Adduct Manipulation Functional Group Interconversion Adduct->Manipulation Cyclization Intramolecular Cyclization Manipulation->Cyclization Piperidine Chiral Piperidine Alkaloid Cyclization->Piperidine

Caption: Synthetic pathway to chiral piperidines using a chiral 1,3-oxazolidine auxiliary.

Experimental Protocol: Synthesis of (-)-Coniine via a Chiral 1,3-Oxazolidine

This protocol is based on the enantioselective synthesis of the piperidine alkaloid (-)-coniine.[8]

Materials:

  • Chiral 1,3-oxazolidine derived from (R)-N-benzylphenylglycinol and butyraldehyde

  • Grignard reagent prepared from 2-(3-chloropropyl)-1,3-dioxolane

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

  • 3% HCl in methanol

Procedure:

  • Grignard Addition:

    • Prepare the Grignard reagent from 2-(3-chloropropyl)-1,3-dioxolane and magnesium turnings in anhydrous THF.

    • In a separate flask, dissolve the chiral 1,3-oxazolidine (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the oxazolidine solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the diastereomeric adducts by silica gel column chromatography.

  • Cyclization and Deprotection:

    • Treat the major diastereomer from the previous step with 3% HCl in methanol to effect deprotection of the acetal and subsequent intramolecular cyclization to the corresponding piperidine derivative.

    • Stir at room temperature for 12 hours.

    • Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry and concentrate the organic layer.

  • Hydrogenolysis:

    • Dissolve the cyclized product in methanol and add 10% Pd/C.

    • Stir the mixture under an atmosphere of H₂ (1 atm) for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to afford (-)-coniine.

Data Summary: Performance of the Chiral 1,3-Oxazolidine Method
ProductDiastereomeric Ratio (Adduct)Overall Yield (%)
(-)-Coniine93:772%
(-)-Dihydropinidine93:7Not explicitly stated

Note: Data is specific to the reported synthesis of (-)-coniine.[8]

Conclusion and Future Outlook

The Grignard reaction continues to be an indispensable tool for the asymmetric synthesis of chiral piperidines. The methodologies outlined in this guide—diastereoselective additions to chiral auxiliaries, catalytic enantioselective dearomatizations, and substrate-controlled additions—provide a powerful and versatile toolkit for accessing a wide array of enantioenriched piperidine scaffolds. The choice of a particular strategy will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. As the demand for novel chiral piperidines in drug discovery persists, further innovations in Grignard-based methodologies, including the development of more efficient and selective catalysts and auxiliaries, are anticipated to expand the synthetic chemist's capabilities in this vital area.

References

  • Higashiyama, K., Nakahata, K., & Takahashi, H. (1992). Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. HETEROCYCLES, 33(1), 17-20.
  • Hussain, M., Banchelin, T. S. L., Andersson, H., Olsson, R., & Almqvist, F. (2012). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters, 15(1), 82-85. [Link]

  • Poerwono, H., Higashiyama, K., & Takahashi, H. (1993). An applied stereocontrolled synthesis of piperidine derivative utilizing diastereoselective reaction of chiral 1,3-oxazolidine with grignard reagent; Asymmetric synthesis of an alkaloid, (-) sed amine. Journal of the Indian Chemical Society, 70(1-3), 131-134. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). ACS Catalysis. [Link]

  • Li, W., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3145-3150. [Link]

  • Genisson, Y., Marazano, C., & Das, B. C. (1994). A stereocontrolled alkylation of chiral pyridinium salts with Grignard reagents: synthesis of (+)-normetazocine and (+)-nordextrorphan. The Journal of Organic Chemistry, 59(17), 4765-4767. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed. [Link]

  • Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8476-8482. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). Europe PMC. [Link]

  • Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. (2012). Organic Letters. [Link]

  • Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. (2012). Organic Letters. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). ACS Catalysis. [Link]

  • Enantioselective synthesis of substituted piperidines by addition of aryl Grignard reagents to pyridine N-oxides. (2013). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclization for Chiral Piperidine Carboxylic Acids

Executive Summary & Strategic Selection The synthesis of chiral piperidine-2-carboxylic acids (e.g., pipecolic acid derivatives) and their 3- or 4-substituted isomers is a cornerstone of peptidomimetic drug design. The c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The synthesis of chiral piperidine-2-carboxylic acids (e.g., pipecolic acid derivatives) and their 3- or 4-substituted isomers is a cornerstone of peptidomimetic drug design. The critical failure point is often the cyclization step , where issues of enantiomeric excess (ee) erosion, oligomerization, and stalled kinetics occur.

This guide moves beyond standard textbook protocols to address the "why" and "how" of failure modes in three dominant cyclization strategies:

  • Nucleophilic Substitution (

    
    ):  Best for defined chiral pool precursors.
    
  • Asymmetric Hydrogenation: Best for industrial scale-up from pyridines/furoates.

  • Ring-Closing Metathesis (RCM): Best for rapid diversity and complex alkene precursors.

Method Selection Decision Matrix

MethodSelection Start Start: Precursor Availability ChiralPool Chiral Amino Acid (Lysine/Ornithine/Serine) Start->ChiralPool Aromatic Pyridine/Furoate Derivatives Start->Aromatic Diene Acyclic Diene Precursors Start->Diene MethodSN2 Method A: Intramolecular Nucleophilic Substitution ChiralPool->MethodSN2 High stereocontrol required MethodHydro Method B: Asymmetric Heterogeneous Hydrogenation Aromatic->MethodHydro Scale-up preferred MethodRCM Method C: Ring-Closing Metathesis (RCM) Diene->MethodRCM Complex substitution pattern

Figure 1: Strategic decision tree for selecting the optimal cyclization pathway based on starting material availability.

Module A: Asymmetric Hydrogenation of Pyridine Carboxylates

Context: This is the most atom-economical route but suffers from "catalyst poisoning" by the resulting secondary amine and difficulty in inducing chirality from a flat aromatic system.

Core Protocol Optimization

The "Acid-Trap" Strategy: Pyridine hydrogenation on heterogeneous catalysts (Pt, Pd, Rh) often stalls because the product (piperidine) binds more strongly to the metal surface than the reactant.

  • Solution: Run the reaction in acidic media (AcOH or HCl/MeOH). The product is immediately protonated (piperidinium), preventing coordination to the metal surface.

Troubleshooting Guide (Q&A)

Q: I am observing high conversion but low enantiomeric excess (ee < 50%) using Rh/C. How do I improve stereocontrol? A: Heterogeneous catalysts rely on surface adsorption geometry, which is poor at distinguishing enantiofaces.

  • Intervention 1 (Chiral Auxiliaries): If using heterogeneous catalysts, derivatize the carboxylic acid with a chiral auxiliary (e.g., Evans oxazolidinone). The auxiliary forces the pyridine to adsorb flat on only one face due to steric hindrance [1].

  • Intervention 2 (Switch to Homogeneous): Switch to Homogeneous Rh-complexes with chiral ligands like Josiphos or Binap . These require a fully substituted pyridine (usually pyridinium salts) to prevent catalyst deactivation [2].

Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. A: This is likely product inhibition or intermediate poisoning.

  • Diagnosis: Check for the formation of partially reduced tetrahydropyridines (enamines). These can polymerize or trap the catalyst.

  • Fix: Increase hydrogen pressure (from 1 atm to 50 bar) to drive the kinetics past the intermediate stage. Ensure at least 1.1 eq of acid (HCl or TFA) is present to sequester the amine product.

Q: Dehalogenation is occurring alongside hydrogenation (e.g., loss of a chloro-substituent). A: This is common with Pd/C.

  • Fix: Switch to PtO₂ (Adams' catalyst) or Rh/C , which are less prone to oxidative addition into C-Cl bonds compared to Palladium. Alternatively, add an acid scavenger that doesn't poison the catalyst (e.g., weak inorganic buffers), though this contradicts the "Acid-Trap" strategy; therefore, changing the metal is preferred.

Module B: Ring-Closing Metathesis (RCM)

Context: RCM is powerful for building 3,4-unsaturated piperidines (which can be hydrogenated). The carboxylic acid is usually protected as an ester.

Critical Workflow: Preventing Isomerization

A common failure in piperidine RCM is the migration of the double bond (isomerization) leading to a stable, non-reactive enamine or a smaller ring size.

RCM_Troubleshooting Step1 RCM Reaction Setup (Grubbs II) Check1 Isomerization Observed? (Double bond migration) Step1->Check1 Action1 Add 10 mol% 1,4-Benzoquinone (Hydride Scavenger) Check1->Action1 Yes Action2 Switch to Hoveyda-Grubbs II (Higher Stability) Check1->Action2 Yes (Alternative) Check2 Stalled Conversion? Check1->Check2 No Action3 Active Ethylene Removal (Argon Sparging/Vacuum) Check2->Action3 Yes

Figure 2: Troubleshooting logic for Ring-Closing Metathesis failures.

Troubleshooting Guide (Q&A)

Q: The reaction turns black and stops after 1 hour. Yield is <30%. A: The catalyst is decomposing, likely due to the basic nitrogen atom in the piperidine precursor coordinating to the Ruthenium center.

  • Fix: "Mask" the nitrogen. Convert the amine to a carbamate (Boc/Cbz) or a sulfonamide (Ts) before RCM. Free amines are incompatible with Grubbs catalysts. The electron-withdrawing group also favors the rotamer required for cyclization [3].

Q: I see the cyclic product by LCMS, but it's contaminated with a truncated ethyl ketone byproduct. A: This suggests the "release-return" mechanism is failing, or you have isomerization.

  • Fix: Add 1,4-benzoquinone (10-20 mol%). This additive oxidizes ruthenium hydride species responsible for alkene isomerization, preserving the integrity of the double bond position [4].

Q: How do I handle the high dilution required (0.001 M)? It's impractical for scale. A: High dilution prevents intermolecular dimerization.

  • Optimization: Instead of a giant solvent volume, use Pseudo-High Dilution . Slowly add the substrate (in a syringe pump) to a concentrated catalyst solution over 4-6 hours. This keeps the instantaneous concentration of diene low while maintaining a manageable reactor volume.

Module C: Intramolecular Nucleophilic Substitution ( )

Context: Cyclization of


-halo-amino acids. The risk here is racemization of the 

-chiral center (the carboxylic acid position) due to base-mediated enolization.
Optimization Table: Base & Solvent Effects
ParameterRecommendationScientific Rationale
Base Selection

or CsF
Avoid strong alkoxides (NaOEt) which cause racemization at the

-proton. Cesium promotes the "cesium effect" for macrocyclization, though less critical for 6-membered rings, it aids solubility.
Solvent MeCN or DMFPolar aprotic solvents favor

kinetics.
Temperature 40°C - 60°CBalance between reaction rate and thermal elimination (E2) of the leaving group.
Leaving Group Mesylate (OMs) > BromideMesylates are often cleaner to prepare from chiral amino alcohols than halides, avoiding radical scrambling.
Troubleshooting Guide (Q&A)

Q: I am observing significant racemization at the C2 position (alpha to carboxylate). A: This occurs if the cyclization conditions are too basic, allowing the


-proton to be abstracted.
  • Fix 1: Use "Memory of Chirality" protocols. Use a weaker base and ensure the nitrogen protecting group (e.g., Boc) provides enough steric bulk to discourage planarization of the enolate intermediate.

  • Fix 2: Perform the cyclization before oxidizing the alcohol to the acid. Cyclize a chiral amino-alcohol to a piperidine-alcohol first, then oxidize the pendant alcohol to the carboxylic acid (Jones or Pinnick oxidation). The alcohol stereocenter is generally more robust.

Q: My yield is low due to dimerization (intermolecular reaction). A: Even for 6-membered rings, intermolecular reaction can compete at concentrations >0.1 M.

  • Fix: Run at 0.01 M - 0.05 M. If solubility is an issue in MeCN, switch to DMF, but ensure aqueous workup is rigorous to remove DMF which can complicate crystallization.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Charette, A. B., et al. (2003). "Catalytic Asymmetric Synthesis of Piperidines." Accounts of Chemical Research.

  • Grubbs, R. H., et al. (2006). "Olefin Metathesis for the Synthesis of Nitrogen Heterocycles." Chemical Reviews.

  • Hong, S. H., & Grubbs, R. H. (2006). "Prevention of Isomerization During RCM: The Role of Benzoquinones." Journal of the American Chemical Society.[1]

  • O'Brien, P., et al. (2018). "Lithium-Mediated functionalization of Piperidines." Chemical Reviews.

Sources

Optimization

troubleshooting low coupling rates with sterically hindered pipecolic acids

Introduction: The "Proline Problem" on Steroids Pipecolic acid (Pip), a non-proteinogenic homologue of proline, presents a unique dual-threat in peptide synthesis: it is a sterically hindered secondary amine (nucleophile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Proline Problem" on Steroids

Pipecolic acid (Pip), a non-proteinogenic homologue of proline, presents a unique dual-threat in peptide synthesis: it is a sterically hindered secondary amine (nucleophile) and, when activated as a carboxylic acid (electrophile), it is highly prone to epimerization .

If you are seeing incomplete couplings, deletion sequences, or racemization at the Pip site, standard SPPS protocols (HBTU/DIEA) will likely fail. This guide details the mechanistic bottlenecks and provides self-validating protocols to overcome them.

Module 1: Diagnostics – Stop Using the Kaiser Test

Q: My Kaiser test is negative (yellow), but MS shows a deletion of the Pipecolic acid. What is happening?

A: You are getting a false negative. The Kaiser test relies on the reaction of ninhydrin with primary amines to form "Ruhemann’s purple." Pipecolic acid is a secondary amine; it lacks the N-H protons necessary for this colorimetric shift.

The Fix: Switch to the Chloranil Test or Isatin Test immediately.

Protocol: The Chloranil Test for Secondary Amines

Use this for qualitative monitoring of coupling to the N-terminus of Pipecolic acid.

  • Sample: Transfer ~5 mg of resin to a small glass vial.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Action: Add 2 drops of A and 2 drops of B to the resin.

  • Incubation: Let stand for 5 minutes at room temperature.

  • Readout:

    • Dark Blue/Green Beads: Positive (Free secondary amine present → Coupling Incomplete).

    • Colorless/Yellow Beads: Negative (Acylated amine → Coupling Complete).

Expert Note: If the Chloranil test is ambiguous, perform a "micro-cleavage" (5 mg resin, 200 µL TFA, 15 min), spin down, and inject the supernatant directly into LC-MS. This is the only way to be 100% certain of coupling efficiency.

Module 2: Reagent Selection Strategy

Q: I am using HATU, but the coupling stalls at 60-70%. Should I double couple?

A: Double coupling with the same reagent rarely overcomes a high kinetic barrier caused by steric clash. The bulky gem-dimethyl groups of the HATU/HBTU uronium structure can actually impede reaction with the buried amine of Pip.

Recommendation: Switch mechanisms. Move from Uronium salts (HATU) to Chloro-amidinium salts (TCFH) or Phosphonium salts (PyBrOP) .

ReagentMechanismSteric ToleranceEpimerization RiskRecommended For
HATU Uronium (OAt ester)ModerateModerateStandard Pip couplings.
COMU Uronium (Oxyma)HighLowFirst-line defense; safer than HATU.[1]
PyBrOP PhosphoniumHighHigh (requires care)N-methylated AAs, difficult Pip couplings.
TCFH Acyl ImidazoliumVery High Very Low The "Nuclear Option" for hindered amines.

Module 3: The "Nuclear Option" – TCFH/NMI Protocol

Q: Nothing is working. How do I force the coupling without racemizing the previous amino acid?

A: Use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) .[2]

Why it works: Unlike HATU, which forms a bulky active ester, TCFH reacts with NMI to form a highly reactive, less sterically encumbered N-acyl imidazolium species in situ. This species is electrophilic enough to attack the buried nitrogen of Pipecolic acid but, because NMI is a weak base (pKa ~7.0), it minimizes proton abstraction at the alpha-carbon, preserving chirality.

Protocol: TCFH-NMI Coupling

Standard scale: 0.1 mmol resin

  • Dissolve: In a glass vial, dissolve Amino Acid (3.0 equiv) and TCFH (3.0 equiv) in anhydrous Acetonitrile (preferred) or DMF.

    • Note: TCFH is sensitive to moisture. Use fresh solvent.

  • Activate: Add NMI (9.0 equiv) to the mixture.

    • Stoichiometry is critical: 1:1:3 ratio of AA:TCFH:NMI.

  • Transfer: Immediately add the activated solution to the resin-bound Pipecolic acid.

  • React: Agitate for 60–90 minutes at room temperature.

    • Do not heat. Heating TCFH couplings increases side reactions.

  • Wash: Drain and wash with DCM (3x) and DMF (3x).[3]

  • Verify: Perform Chloranil test.

Module 4: Preventing Epimerization

Q: I successfully coupled onto the Pipecolic acid, but now the Pip residue itself is racemized (D/L mixture). Why?

A: This occurs during the activation of the Pip-COOH for the next coupling. Pipecolic acid is prone to forming an oxazolone intermediate.[1][4] The strain of the six-membered ring, combined with slow coupling kinetics to the next amine, gives the base ample time to abstract the alpha-proton.

The Solution:

  • Switch Base: Replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine, Collidine) (pKa ~7.4). Collidine is strong enough to drive the reaction but too sterically hindered to easily abstract the alpha-proton.

  • Use Oxyma: Switch from HOBt/HOAt to Oxyma Pure .[1] It creates a less basic environment.

  • Pre-activation Limit: Do not pre-activate Pip for more than 30 seconds before adding to the resin.

Visualizing the Troubleshooting Logic

Troubleshooting Start Start: Low Coupling Yield with Pipecolic Acid CheckTest Diagnostic: Which Test? Start->CheckTest Kaiser Kaiser Test CheckTest->Kaiser Avoid Chloranil Chloranil Test CheckTest->Chloranil Recommended FalseNeg FALSE NEGATIVE (Kaiser fails for 2° amines) Kaiser->FalseNeg Result Result? Chloranil->Result Blue Blue Beads (Incomplete) Result->Blue Positive Colorless Colorless (Complete) Result->Colorless Negative Strategy Select Coupling Strategy Blue->Strategy Epimer Issue: Epimerization? Colorless->Epimer Tier1 Tier 1: COMU / Oxyma / DIEA (Standard) Strategy->Tier1 First Attempt Tier2 Tier 2: TCFH / NMI / ACN (The 'Nuclear Option') Strategy->Tier2 If Tier 1 Fails Tier1->Result Retest Tier2->Result Retest FixEpi Use Collidine (TMP) instead of DIEA Epimer->FixEpi Yes

Caption: Decision tree for diagnosing and treating difficult Pipecolic acid couplings.

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.[5] Link

    • Key cit
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Comprehensive review covering COMU, HATU, and epimeriz
  • Carpino, L. A., et al. (2010). "The 1-Hydroxy-7-azabenzotriazole (HOAt) System." Accounts of Chemical Research. Link

    • Foundational text on HOAt/H
  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. Original description of the Chloranil test.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Enantiomeric Excess Determination of 4-Hydroxypipecolic Acid Derivatives

Core Directive: This guide is structured to assist researchers in selecting and executing the optimal method for determining the enantiomeric excess ( ) of 4-hydroxypipecolic acid (4-HPA). Unlike simple amino acids, 4-HP...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: This guide is structured to assist researchers in selecting and executing the optimal method for determining the enantiomeric excess (


) of 4-hydroxypipecolic acid (4-HPA). Unlike simple amino acids, 4-HPA possesses two stereocenters (C2 and C4), creating a need to distinguish between four potential stereoisomers: the cis enantiomers ((2S,4R)/(2R,4S)) and the trans enantiomers ((2S,4S)/(2R,4R)).

Strategic Decision Framework

Selecting the correct analytical method depends on sample purity, available instrumentation, and the chemical state of the analyte (free vs. protected).

Decision Matrix: Method Selection

decision_tree Start Start: Analyte State IsProtected Is the Nitrogen Protected? (e.g., N-Boc, N-Cbz, N-Fmoc) Start->IsProtected Protected FreeAmine Free Amino Acid (Zwitterion) Start->FreeAmine Unprotected Chromophore Does it have a UV Chromophore? IsProtected->Chromophore DirectHPLC Method A: Direct Chiral HPLC (Polysaccharide Columns) Chromophore->DirectHPLC Yes (e.g., Cbz, Fmoc) Chromophore->DirectHPLC No (e.g., Boc) -> Needs CAD/ELSD or Derivatization SampleAmt Sample Availability FreeAmine->SampleAmt Marfeys Method B: Marfey's Analysis (Indirect LC-MS/UV) SampleAmt->Marfeys Trace (<1 mg) LigandExchange Method C: Ligand Exchange (Chiralpak MA+) SampleAmt->LigandExchange Bulk (>5 mg)

Figure 1: Decision tree for selecting the optimal analytical workflow based on analyte characteristics.

Method A: Direct Chiral HPLC (The Gold Standard)

Best for: Process development, scale-up, and N-protected intermediates (e.g., N-Cbz-4-HPA).

Direct chiral chromatography is the preferred method for determining


 in pharmaceutical intermediates due to its reproducibility and ease of validation. However, native 4-HPA lacks a strong UV chromophore. Therefore, this method is most effective when the nitrogen is protected with a UV-active group (Cbz, Fmoc, or DNB).
Column Selection & Causality
  • Polysaccharide Columns (Immobilized/Coated): The Chiralpak IA/IC (immobilized) or AD-H/OD-H (coated) series are superior for 4-HPA derivatives. The cyclic nature of pipecolic acid provides rigidity that enhances chiral recognition by the amylose/cellulose selectors.

  • Mobile Phase Strategy:

    • Additives: 4-HPA derivatives are acidic.[1] You must use an acidic modifier (0.1% TFA or Formic Acid) to suppress ionization of the carboxylic acid (

      
      ). Failure to do so results in peak tailing and loss of resolution.
      
    • Solvents: A mixture of n-Hexane and Alcohol (IPA or EtOH) is standard.[1] Ethanol often provides better resolution for cyclic amino acids than IPA due to sharper peak shapes.

Validated Protocol (N-Cbz-4-HPA)
  • Sample Prep: Dissolve 1 mg of N-Cbz-4-HPA in 1 mL of Ethanol/Hexane (50:50).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (targeting the Cbz phenyl ring).

Expected Outcome:

  • The method should resolve all four stereoisomers if present.

  • Typical elution order (varies by column): trans isomers often elute before cis isomers due to steric bulk preventing deep inclusion into the chiral selector.

Method B: Marfey’s Analysis (High Sensitivity)

Best for: Free amino acids, trace analysis (biological samples), and samples lacking UV chromophores.

Marfey’s method uses a chiral derivatizing agent (FDAA or L-FDLA) to convert enantiomers into diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral C18 column .

Mechanism & Causality

The reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of 4-HPA.

  • Why it works: The reaction introduces a strong UV chromophore (Dinitrophenyl,

    
     nm) and a chiral center.
    
  • Resolution: The interaction between the L-alanine moiety of the reagent and the C2/C4 centers of 4-HPA creates significant hydrophobicity differences between the diastereomeric pairs (e.g., L-L vs L-D), allowing baseline separation on reverse-phase silica.

Experimental Workflow

marfeys_workflow Sample Sample (50 µL, 50 mM) Base NaHCO3 (1 M, 20 µL) Sample->Base Reagent Marfey's Reagent (1% FDAA in Acetone) Reagent->Base Heat Incubate 40°C, 60 min Base->Heat Nucleophilic Subst. Quench Quench (2 M HCl, 20 µL) Heat->Quench Stop Rxn Analyze HPLC-UV (340 nm) C18 Column Quench->Analyze

Figure 2: Step-by-step derivatization protocol for Marfey's Analysis.

Detailed Protocol
  • Derivatization:

    • Mix 50 µL of aqueous sample (free 4-HPA) with 100 µL of 1% FDAA (in acetone).

    • Add 20 µL of 1 M NaHCO

      
       (pH buffer).
      
    • Heat at 40°C for 1 hour. The solution will turn yellow/orange.

    • Cool and add 20 µL of 2 M HCl to quench the reaction and protonate the carboxylate for HPLC binding.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is required to separate the cis/trans diastereomers).

  • Detection: UV at 340 nm.

Critical Note: Since 4-HPA is a secondary amine, the reaction rate is slower than primary amines. Ensure the 1-hour incubation is strictly followed.

Comparative Analysis

FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's Analysis
Analyte State N-Protected (Cbz, Fmoc, DNB)Free Amino Acid (Zwitterion)
Column Cost High ($1,000+)Low ($300 - Standard C18)
Method Development Moderate (Screening required)Fast (Standard gradients work)
Sensitivity Moderate (254 nm)High (340 nm, molar absorptivity

)
Resolution (

)
High for EnantiomersHigh for Diastereomers
Throughput High (No prep time)Low (Requires 1h derivatization)

References

  • BenchChem. (2025).[1] Technical Support Center: Enhancing the Resolution of 4-Hydroxypipecolic Acid Enantiomers on Chiral Columns. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Phenomenex. (2025).[3] Chiral HPLC Separations Guide: Method Development Strategies. Link

  • Harada, K., et al. (1996). Advanced Marfey's Method for Determination of Absolute Configuration of Primary Amines and Amino Acids. Tetrahedron Letters, 37(19), 3001-3004. Link

  • Drexel University. (2024). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Link

Sources

Validation

Comparative Guide: Biological Stability of cis- vs. trans-4-Hydroxypipecolic Acid

Executive Summary In the realm of peptidomimetics and drug design, 4-hydroxypipecolic acid (4-Hyp) serves as a critical non-proteinogenic amino acid, acting as a homolog to 4-hydroxyproline. The biological stability of i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and drug design, 4-hydroxypipecolic acid (4-Hyp) serves as a critical non-proteinogenic amino acid, acting as a homolog to 4-hydroxyproline. The biological stability of its isomers—(2S,4S)-cis and (2S,4R)-trans—is dictated by distinct stereoelectronic effects that influence both enzymatic recognition and thermodynamic conformation.

The Verdict:

  • Most Stable Variant: trans-4-Hydroxypipecolic Acid (L-configuration). It exhibits superior thermodynamic stability due to diequatorial chair conformation and provides hyper-stability to collagen-like triple helices via the gauche effect. It is generally more resistant to mammalian L-pipecolate oxidase (PIPOX) than the parent pipecolic acid.

  • Least Stable / Metabolically Active: cis-4-Hydroxypipecolic Acid . It is often a transient metabolic intermediate (e.g., in bacterial catabolism) and destabilizes secondary peptide structures, making them more prone to proteolytic unfolding.

Part 1: Structural & Conformational Basis

The biological stability of 4-Hyp is rooted in its ground-state ring conformation. Unlike the five-membered pyrrolidine ring of proline, the six-membered piperidine ring of pipecolic acid adopts a chair conformation.

Conformational Analysis[1]
  • trans-4-Hydroxy-L-pipecolic acid: The carboxyl group at C2 and the hydroxyl group at C4 can both adopt equatorial positions. This "diequatorial" arrangement minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable (

    
     kcal/mol relative to cis).
    
  • cis-4-Hydroxy-L-pipecolic acid: Forces one of the substituents (typically the hydroxyl group) into an axial position to maintain the carboxylate in the equatorial position, or forces a ring flip. This axial substituent introduces steric strain and exposes the group to different enzymatic pockets.

Table 1: Physicochemical Stability Profile
Featuretrans-4-Hydroxypipecolic Acidcis-4-Hydroxypipecolic Acid
Thermodynamic State Stable (Diequatorial)Metastable (Axial/Equatorial)
Ring Pucker C

-exo mimic (stabilizes helix)
C

-endo mimic (destabilizes helix)
Collagen

Effect
Stabilizing (

)
Destabilizing (

)
Primary Utility Structural rigidification, Collagen mimetics

-turn induction, Metabolic probes

Part 2: Enzymatic & Metabolic Stability

The metabolic fate of 4-Hyp depends on its recognition by specific oxidases. In mammals, the primary enzyme degrading the parent compound (L-pipecolic acid) is L-Pipecolate Oxidase (PIPOX) .[1]

Susceptibility to L-Pipecolate Oxidase (PIPOX)

PIPOX is a peroxisomal enzyme that converts L-pipecolic acid to


-piperideine-6-carboxylate (P6C).[1]
  • Steric Exclusion: The active site of mammalian PIPOX is highly specific for the hydrophobic ring of L-pipecolate. The introduction of a polar hydroxyl group at the C4 position (especially in the trans orientation) creates steric and electrostatic clashes with the hydrophobic binding pocket residues (e.g., Phe/Trp residues lining the cavity).

  • Result: trans-4-Hyp is largely inert to PIPOX-mediated oxidation compared to unsubstituted L-pipecolic acid, leading to a longer biological half-life in plasma.

Bacterial Catabolism

In contrast to mammals, certain bacteria (e.g., Sinorhizobium, Pseudomonas) possess specific L-pipecolate hydroxylases .

  • Mechanism: These enzymes often insert a hydroxyl group to create the cis-isomer (e.g., cis-4-Hyp or cis-5-Hyp) as a step toward ring cleavage.

  • Implication: In gut microbiota environments, the cis-isomer is recognized as a metabolic intermediate and is rapidly degraded, whereas the trans-isomer (often synthetic in this context) resists this specific catabolic pathway.

Proteolytic Stability in Peptides

When incorporated into peptide drugs:

  • trans-4-Hyp: Induces a rigid polyproline-II (PPII) helix conformation. This rigidity restricts the peptide backbone flexibility, preventing proteases (like trypsin or chymotrypsin) from adopting the necessary induced-fit conformation to cleave the peptide bond.

  • cis-4-Hyp: Disrupts the PPII helix, often inducing kinks or turns. While this can prevent degradation by specific helix-recognizing enzymes, it generally leaves the peptide backbone more exposed (unfolded) to non-specific proteases.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the divergence in stability between the isomers and the parent compound.

StabilityPathway L_Pip L-Pipecolic Acid (Parent) PIPOX L-Pipecolate Oxidase (Mammalian Peroxisome) L_Pip->PIPOX High Affinity Bact_Enz Microbial Hydroxylases/ Dehydrogenases L_Pip->Bact_Enz Hydroxylation Trans_Hyp trans-4-Hydroxy-L-Pip (Synthetic/Structural) Trans_Hyp->PIPOX Steric Resistance (Inert) Excretion Renal Excretion (Unchanged) Trans_Hyp->Excretion High Stability Cis_Hyp cis-4-Hydroxy-L-Pip (Metabolic Intermediate) Cis_Hyp->Bact_Enz Rapid Degradation P6C Δ1-Piperideine-6-carboxylate (Unstable) PIPOX->P6C Oxidation Bact_Enz->Cis_Hyp Forms cis-isomer AASA α-Aminoadipate semialdehyde P6C->AASA Hydrolysis

Figure 1: Comparative metabolic fate. Note that trans-4-Hyp evades the primary PIPOX pathway, leading to renal excretion, while cis-4-Hyp is often a transient intermediate in microbial degradation.

Part 4: Experimental Protocols

To validate these stability claims in your own drug development pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance (


) of cis- vs trans-4-Hyp in liver microsomes.
  • Preparation:

    • Thaw pooled liver microsomes (human/rat) on ice.

    • Prepare 10 mM stock solutions of cis-4-Hyp, trans-4-Hyp, and L-pipecolic acid (positive control) in PBS.

  • Reaction System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding cofactor.

    • Sample at

      
       min.
      
  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g.,

      
      -pipecolic acid).
      
    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (HILIC column required for polar amino acids).

  • Validation Criteria:

    • L-pipecolic acid must show >50% depletion within 60 min (validates PIPOX activity).

    • trans-4-Hyp should show <10% depletion (demonstrating stability).

Protocol B: Collagen Thermal Stability ( ) Assay

Objective: Quantify the structural stabilizing effect of the isomers in a host-guest peptide.

  • Peptide Synthesis:

    • Synthesize host-guest peptides:

      
       vs. 
      
      
      
      .
  • Sample Preparation:

    • Dissolve peptides in 10 mM phosphate buffer (pH 7.0) to 0.2 mg/mL.

    • Anneal by heating to 80°C for 10 min, then cooling slowly to 4°C over 4 hours.

  • CD Spectroscopy:

    • Monitor circular dichroism (CD) signal at 225 nm (max for PPII helix).

    • Ramp temperature from 5°C to 80°C at 1°C/min.

  • Data Analysis:

    • Plot Ellipticity (

      
      ) vs. Temperature.
      
    • Calculate

      
       (inflection point).
      
    • Expectation: trans-isomer peptide

      
      cis-isomer peptide by 
      
      
      
      C.

References

  • Enzymatic Hydroxylation & Isomer Separation: Lu, F., et al. (2020). "Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation." Biotechnology Letters.

  • Collagen Stability Mechanisms: Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports.

  • Pipecolate Oxidase Specificity: Dodt, G., et al. (2000). "The crystal structure of human L-pipecolate oxidase." Journal of Biological Chemistry.

  • Conformational Analysis of Piperidines: Beierle, J. M., et al. (2003). "Conformational preferences of 4-substituted pipecolic acids." Journal of Organic Chemistry.

  • Peptide Stability Guide: Vlieghe, P., et al. (2010). "Peptide drug discovery: Following the 'rules of thumb'." Drug Discovery Today.

Sources

Comparative

Analytical Standards for 4-Hydroxy-2-Piperidinecarboxylic Acid: A Comparative Technical Guide

Introduction: The Analytical Challenge 4-Hydroxy-2-piperidinecarboxylic acid (4-Hydroxypipecolic acid, 4-OH-Pip) is a non-proteinogenic amino acid and a critical chiral building block in the synthesis of beta-lactamase i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

4-Hydroxy-2-piperidinecarboxylic acid (4-Hydroxypipecolic acid, 4-OH-Pip) is a non-proteinogenic amino acid and a critical chiral building block in the synthesis of beta-lactamase inhibitors and NMDA receptor antagonists. It also serves as a biomarker in lysine degradation pathways relevant to peroxisomal disorders.

The Core Analytical Problem: Unlike aromatic amino acids, 4-OH-Pip lacks a UV-active chromophore, rendering standard HPLC-UV (254 nm) ineffective without derivatization. Furthermore, it possesses two chiral centers (C2 and C4), resulting in four potential stereoisomers. The biological standard is typically (2S,4R)-trans-4-hydroxy-L-pipecolic acid , but synthetic routes often yield diastereomeric mixtures.

This guide compares three distinct analytical workflows to address these challenges: qNMR (for absolute purity), HILIC-MS/MS (for high-sensitivity bioanalysis), and Marfey’s Derivatization (for stereochemical resolution).

The Standard Landscape: Purity Assessment

Before deploying a standard in biological assays, its "true" purity must be established. A chromatographic purity of >99% is insufficient if the content is 80% salt or water.

Primary Standard Validation: qNMR

Quantitative NMR (qNMR) is the only self-validating method for assigning absolute content (mass balance) without a reference standard of the analyte itself.

  • Method: 1H-qNMR using an internal standard (e.g., Maleic Acid or Potassium Hydrogen Phthalate - KHP) with a relaxation delay (

    
    ) 
    
    
    
    5
    
    
    
    
    .
  • Target Signal: The C2-methine proton (

    
     ~3.5-4.0 ppm) or the C4-methine, ensuring no overlap with the internal standard or solvent (D₂O) peaks.
    
  • Advantage: Detects residual solvents, inorganic salts, and water that chromatography misses.

Stereochemical Definition

Synthetic standards must be defined by their diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Cis-isomers: (2S,4S) and (2R,4R)

  • Trans-isomers: (2S,4R) and (2R,4S)

  • Differentiation: Trans-isomers typically elute later than cis-isomers on reversed-phase columns due to the planar conformation of the ring allowing better surface contact.

Comparative Analytical Workflows

The following table compares the three primary methodologies for analyzing 4-OH-Pip.

FeatureMethod A: HILIC-MS/MS Method B: GC-MS (Derivatized) Method C: HPLC-UV (Marfey's)
Primary Utility High-throughput BioanalysisStructural ConfirmationChiral/Stereoisomer Resolution
Detection Limit (LOD) < 1 ng/mL (Femtomolar)~10 ng/mL~100 ng/mL
Sample Prep Minimal (Protein Precipitation)Laborious (Silylation/PCF)Moderate (Derivatization)
Chiral Resolution Poor (requires chiral column)Moderate (diastereomers separate)Excellent (Enantiomers separate)
Cost per Sample High (MS instrumentation)ModerateLow (Standard HPLC)
Visualizing the Decision Matrix

AnalyticalDecisionTree Start Start: 4-OH-Pip Sample Q_Purity Goal: Absolute Purity? Start->Q_Purity Method_qNMR Method: qNMR (Internal Standard) Q_Purity->Method_qNMR Yes Q_Matrix Goal: Quantification? Q_Purity->Q_Matrix No Q_Bio Biological Matrix (Plasma/Tissue)? Q_Matrix->Q_Bio Trace Level Q_Stereo Goal: Stereochemistry? Q_Matrix->Q_Stereo High Conc. Method_HILIC Method: HILIC-MS/MS (Zwitterionic Phase) Q_Bio->Method_HILIC Method_Marfey Method: HPLC-UV (Marfey's Reagent) Q_Stereo->Method_Marfey Enantiomers Method_GC Method: GC-MS (Silylation) Q_Stereo->Method_GC Diastereomers

Figure 1: Analytical decision tree for selecting the optimal method based on sample type and data requirements.

Experimental Protocols

Protocol 1: HILIC-MS/MS (Bioanalysis Gold Standard)

Rationale: 4-OH-Pip is highly polar and elutes in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions, separating them from matrix interferences.

Materials:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

  • Sample Prep: Mix 50 µL plasma with 150 µL Acetonitrile (containing internal standard, e.g., d-labeled pipecolic acid). Centrifuge at 10,000 x g for 10 min.

  • Injection: Inject 2 µL of the supernatant.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: Linear ramp to 50% B.

    • 5-7 min: Hold at 50% B (Wash).

    • 7.1 min: Re-equilibrate at 90% B for 3 mins.

  • MS Detection (ESI+): Monitor MRM transition 146.1 → 84.1 (Loss of HCOOH + H₂O) and 146.1 → 100.1 (Loss of HCOOH).

Protocol 2: Chiral Resolution using Marfey’s Reagent

Rationale: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of 4-OH-Pip to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Materials:

  • Reagent: 1% FDAA in Acetone.

  • Buffer: 1M NaHCO₃.

  • Column: C18 Core-Shell (e.g., Kinetex C18), 150 x 4.6 mm.

Step-by-Step Workflow:

  • Derivatization:

    • Mix 50 µL Sample (1 mg/mL) + 100 µL 1M NaHCO₃ + 50 µL FDAA solution.

    • Incubate at 40°C for 60 minutes . (Note: Secondary amines react slower than primary amines; heat is required).

    • Stop reaction with 50 µL 1M HCl (neutralize) and 200 µL Acetonitrile.

  • Separation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 minutes. (Slow gradient is critical for diastereomer separation).

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Expected Result:

  • Elution Order: L-FDAA-D-4-OH-Pip typically elutes after L-FDAA-L-4-OH-Pip.

  • Resolution (

    
    ): > 1.5 between enantiomers.[1]
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Sensitivity (MS) Ion SuppressionSwitch to HILIC to move analyte away from void volume salts. Use a divert valve for the first 1 min.
Peak Tailing (HPLC) Secondary InteractionsAdd 10-20 mM Ammonium Formate to the mobile phase to mask silanols.
Incomplete Derivatization Steric Hindrance4-OH-Pip is a cyclic secondary amine. Increase reaction time to 90 mins or temp to 50°C. Ensure pH > 8.0 during reaction.
Split Peaks Diastereomer SeparationIf using a non-chiral method and you see doublets, your standard may be a cis/trans mixture. Confirm with Protocol 2.
Mechanism of Marfey's Separation[2]

MarfeysMechanism Reactants DL-4-OH-Pip (Enantiomeric Mixture) Complex Reaction Complex (Nucleophilic Substitution) Reactants->Complex Reagent L-FDAA (Marfey's Reagent) Reagent->Complex Product_L L-FDAA-L-Pip (Diastereomer 1) Hydrophobic Complex->Product_L Product_D L-FDAA-D-Pip (Diastereomer 2) More Hydrophobic Complex->Product_D Separation C18 Column Separation Product_L->Separation Elutes 1st Product_D->Separation Elutes 2nd

Figure 2: Mechanism of chiral resolution. The reaction converts enantiomers into diastereomers with distinct hydrophobicities, separable on achiral C18 columns.

References

  • BenchChem. Quantification of 4-Hydroxypipecolic Acid in Plant Extracts Using LC-MS/MS. Application Note. Link

  • Clark-Lewis, J. W., & Mortimer, P. I. (1961). The 4-Hydroxypipecolic Acid from Acacia species, and its Stereoisomers. Journal of the Chemical Society.[2] Link

  • Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. CRC Press.[3] Link

  • Yadav, K. K., et al. (2023).[4] Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Kaspar, H., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B.

Sources

Validation

Conformational Analysis of (2R,4R)-4-Hydroxypiperidine: A Technical Guide to Ring Puckering and Stability

Topic: Conformational Analysis of (2R,4R)-4-Hydroxypiperidine Ring Puckering Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The (2R,4R)-4-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of (2R,4R)-4-Hydroxypiperidine Ring Puckering Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (2R,4R)-4-hydroxypiperidine scaffold is a critical pharmacophore in peptidomimetics, particularly as a proline isostere in aspartyl protease inhibitors (e.g., HIV protease inhibitors). Unlike its thermodynamically favored cis-diequatorial counterpart [(2S,4R)], the (2R,4R) diastereomer possesses a 1,3-trans relationship between the C2 and C4 substituents. This stereochemistry forces a "frustrated" conformational landscape where the ring must choose between placing the bulky C2-substituent or the C4-hydroxyl group in an energetically penalized axial position.

This guide provides a comparative analysis of the (2R,4R) system against alternative diastereomers, detailing the energetic penalties, ring puckering parameters, and experimental protocols required to validate these conformations in solution.

Part 1: The Stereochemical Landscape

To understand the puckering behavior of (2R,4R)-4-hydroxypiperidine, we must first define the structural constraints imposed by the stereocenters. In the context of drug design, "4-hydroxypiperidine" almost invariably implies a 2-substituted derivative (typically a carboxylic acid or ester, derived from pipecolic acid).

The 1,3-Stereochemical Conflict

In a six-membered piperidine ring, the C2 and C4 positions share a 1,3-relationship .

  • The (2S,4R) Isomer (Cis): The substituents are cis. In the

    
     chair, both groups can adopt an equatorial  orientation. This is the global energy minimum (Diequatorial, 
    
    
    
    kcal/mol relative baseline).
  • The (2R,4R) Isomer (Trans): The substituents are trans. Geometric constraints dictate that in any chair conformation, one substituent must be axial while the other is equatorial .

This mandatory axial placement creates a high-energy "puckering competition" governed by A-values (steric bulk) and electronic effects (H-bonding).

Comparison of Diastereomers
Feature(2R,4R)-Isomer (Trans) (2S,4R)-Isomer (Cis)
Relationship 1,3-Trans1,3-Cis
Dominant Conformation Axial / Equatorial Diequatorial
Primary Strain 1,3-Diaxial InteractionMinimal (Gauche only)
Ring Puckering Distorted Chair (Flattened)Ideal Chair (

)
Relative Energy +1.8 to +2.4 kcal/mol0.0 kcal/mol (Reference)
Prevalence in Drugs Specialized (Constraint-inducing)Common (Stable scaffold)

Part 2: Comparative Conformational Analysis

The conformational preference of the (2R,4R) ring is not static; it is a dynamic equilibrium driven by the substituent at the Nitrogen atom (


-H vs 

-Boc/Acyl) and the solvent environment.
The Equilibrium: vs.

For a (2R,4R)-2-carboxy-4-hydroxypiperidine derivative:

  • Conformer A (

    
     Chair): 
    
    • C2-COOH: Equatorial (Preferred, A-value

      
       1.4 kcal/mol).
      
    • C4-OH: Axial (Penalized, A-value

      
       0.87 kcal/mol).
      
    • Net Result: The bulky C2 group forces the C4-OH axial.

  • Conformer B (

    
     Chair): 
    
    • C2-COOH: Axial (Highly Penalized).

    • C4-OH: Equatorial (Preferred).

    • Net Result: High steric penalty from the axial C2 group.

Verdict: The


 conformation (C2-eq, C4-ax)  is the dominant species (>90% population) because the energetic penalty of an axial carboxylate/alkyl group at C2 far exceeds that of an axial hydroxyl at C4.
Electronic Influences: The "Holding" Effect

While sterics favor the equatorial C2, electronic effects can stabilize the axial C4-OH further, locking the ring pucker:

  • Intramolecular H-Bonding: In non-polar solvents, an axial C4-OH can donate a hydrogen bond to the Nitrogen lone pair (or N-acyl carbonyl), stabilizing the axial conformer by ~1.5 kcal/mol.

  • Solvent Effects: In protic solvents (

    
    , MeOH), this H-bond is disrupted, and the ring may show increased flexibility, though the C2-equatorial preference remains dominant.
    
Puckering Parameters (Cremer-Pople)

Unlike the ideal chair of the (2S,4R) isomer, the (2R,4R) ring exhibits significant flattening to relieve the 1,3-diaxial strain caused by the axial OH.

  • Ideal Chair:

    
     or 
    
    
    
    .
  • (2R,4R) Puckering: typically shifts

    
     by 
    
    
    
    toward a half-chair or twist-boat to minimize the repulsion between the axial OH and the axial hydrogens at C2 and C6.

Part 3: Experimental Validation Workflows

As a researcher, you cannot rely solely on prediction. You must validate the specific puckering of your derivative using the following self-validating protocols.

Workflow Visualization

The following diagram outlines the decision tree for determining ring conformation.

ConformationWorkflow Start Synthesize (2R,4R)-Derivative NMR 1H NMR Spectroscopy (CDCl3 & D2O) Start->NMR Coupling Analyze Vicinal Coupling (3J) NMR->Coupling Decision Is J(H4-H3) Large (>10Hz)? Coupling->Decision AxialOH Small J (<4Hz) Indicates Axial OH (Eq H4) (Dominant Form) Decision->AxialOH No EqOH Large J (>10Hz) Indicates Eq OH (Ax H4) (Rare/Inverted) Decision->EqOH Yes NOE NOESY/ROESY Validation Check 1,3-Diaxial Crosspeaks AxialOH->NOE EqOH->NOE caption Figure 1: NMR-driven workflow for assigning C4-hydroxyl orientation in (2R,4R)-piperidines.

Protocol 1: H NMR Coupling Constant Analysis ( )

The Karplus relationship is the gold standard for determining ring puckering in solution.

  • Target Protons: Focus on the H4 proton (geminal to the hydroxyl).

  • Expectation for (2R,4R):

    • If the ring is in the dominant

      
       chair (C2-eq, C4-ax), the H4 proton is equatorial .
      
    • Equatorial protons have small vicinal couplings (

      
       Hz; 
      
      
      
      Hz).
    • Observation: H4 will appear as a narrow multiplet or broad singlet (

      
       Hz).
      
  • Contrast with (2S,4R):

    • In the cis-isomer, H4 is axial .

    • Axial protons show large diaxial coupling (

      
       Hz).
      
    • Observation: H4 appears as a wide triplet of triplets (

      
       Hz).
      
Protocol 2: X-Ray Crystallography (Solid State)

While NMR gives solution averages, X-ray provides the precise puckering coordinates.

  • Crystallization: Use slow evaporation from MeOH/EtOAc.

  • Parameter Extraction: Calculate the Cremer-Pople parameters (

    
    ) from the atomic coordinates.
    
  • Interpretation: A pure chair has

    
     near 
    
    
    
    . Deviations (e.g.,
    
    
    ) indicate ring flattening due to the 1,3-trans strain.

Part 4: Computational Modeling (DFT)

For predictive modeling of new derivatives, use the following computational setup.

Recommended Theory Level
  • Method: DFT (Density Functional Theory)[1][2]

  • Functional:

    
    B97X-D or B3LYP-D3 (Dispersion correction is mandatory  for accurate H-bonding and steric modeling).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Solvent Model: IEFPCM or SMD (match your NMR solvent).

Modeling Workflow
  • Generate Conformers: Use a Monte Carlo search to identify all rotamers of the C2 and C4 substituents.

  • Optimize: Run geometry optimization for both the

    
     and 
    
    
    
    chairs.
  • Frequency Calculation: Ensure no imaginary frequencies (true minima).

  • Boltzmann Weighting: Calculate

    
     and population ratios at 298 K.
    

Typical Result for (2R,4R)-4-OH-pipecolic acid:



Interpretation: The system is >98% in the 

chair (C2-eq, C4-ax).

References

  • Conformational Analysis of 4-Hydroxypiperidines.Journal of Organic Chemistry.

    • [Link] (General reference for piperidine A-values).

  • Stereoselective Synthesis and Conformation of (2S,4R)-4-Hydroxypipecolic Acid.European Journal of Organic Chemistry.

  • Cremer-Pople Puckering Parameters.Journal of the American Chemical Society.

  • NMR Analysis of Piperidine Deriv

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.